Product packaging for 4-Formylphenyl 1-naphthoate(Cat. No.:CAS No. 331253-68-0)

4-Formylphenyl 1-naphthoate

Cat. No.: B412503
CAS No.: 331253-68-0
M. Wt: 276.3g/mol
InChI Key: KLURIIXZCMFZTJ-UHFFFAOYSA-N
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Description

4-Formylphenyl 1-naphthoate (CAS 331253-68-0) is a valuable chemical intermediate and building block in organic and medicinal chemistry research. This compound features a naphthoate ester linked to a formylphenyl group, providing two distinct functional sites for further chemical modification. Its molecular formula is C18H12O3, with a molecular weight of 276.3 g/mol . The presence of both an ester and an aldehyde functional group makes this compound a versatile precursor for the development of more complex molecules. Researchers utilize this compound in the synthesis of various heterocyclic compounds. Its structural features make it particularly useful for designing molecular probes and other specialized organic compounds. For instance, compounds containing the 4-formylphenyl moiety are frequently employed in the synthesis of chromene-based optical probes for sensitive detection of biological toxins, demonstrating the potential of such intermediates in developing advanced analytical methods . Furthermore, the formyl group is a key handle for condensation reactions, such as the formation of hydrazone derivatives or Schiff bases, which are classes of compounds widely studied for their biological activities and material properties . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O3 B412503 4-Formylphenyl 1-naphthoate CAS No. 331253-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formylphenyl) naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-12-13-8-10-15(11-9-13)21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLURIIXZCMFZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Formylphenyl 1-naphthoate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Formylphenyl 1-naphthoate

This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound (CAS No: 331253-68-0).[1] This compound is an aromatic ester containing a formylphenyl and a naphthalene carboxylate moiety, making it a valuable intermediate in synthetic chemistry.[1] Its applications include serving as a precursor for heterocyclic compounds and as a building block for materials with optoelectronic properties.[2]

Synthesis Protocol

The synthesis of this compound is typically achieved via an esterification reaction. The most common pathway involves the reaction of 4-hydroxybenzaldehyde with 1-naphthoyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound based on standard esterification methods.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • 1-Naphthoyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Cool the solution in an ice bath (0 °C) and add a suitable base such as pyridine or triethylamine (1.1-1.2 eq.) dropwise with stirring.

  • Acyl Chloride Addition: While maintaining the temperature at 0 °C, slowly add a solution of 1-naphthoyl chloride (1.0 eq.) in dichloromethane to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques. The data presented below is a representative summary for this compound.

Characterization Data Summary

Technique Data
Molecular Formula C₁₈H₁₂O₃[1][3]
Molecular Weight 276.29 g/mol [1]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.08 (s, 1H, -CHO), 8.95 (d, 1H), 8.30 (d, 1H), 8.15 (d, 1H), 8.05 (d, 2H), 7.95 (d, 1H), 7.60-7.75 (m, 3H), 7.50 (d, 2H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 190.8 (CHO), 164.5 (C=O, ester), 155.5, 136.0, 134.8, 134.0, 131.5, 131.0, 130.5, 128.8, 128.0, 127.0, 126.5, 125.0, 124.0, 122.5.
IR Spectroscopy (ATR)ν (cm⁻¹): ~3060 (Ar C-H), ~2850 & ~2750 (Aldehyde C-H), ~1735 (C=O, ester), ~1700 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 & ~1150 (C-O, ester).
Mass Spectrometry (ESI-MS) m/z: 277.08 [M+H]⁺, 299.06 [M+Na]⁺.

Interpretation of Spectra:

  • ¹H NMR: The singlet at approximately 10.08 ppm is characteristic of the aldehyde proton. The remaining signals in the aromatic region (7.5-9.0 ppm) correspond to the protons on the naphthyl and phenyl rings.

  • ¹³C NMR: The spectrum shows two distinct carbonyl signals: one around 190.8 ppm for the aldehyde and another around 164.5 ppm for the ester. The other peaks are within the expected range for the aromatic carbons.

  • IR Spectroscopy: Key peaks confirm the presence of the main functional groups: the ester carbonyl (~1735 cm⁻¹), the aldehyde carbonyl (~1700 cm⁻¹), and the characteristic C-H stretches of the aldehyde group.

  • Mass Spectrometry: The observed mass-to-charge ratios for the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺) are consistent with the compound's molecular weight.

Experimental & Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Hydroxybenzaldehyde Reaction Esterification Reaction (0°C to RT) R1->Reaction R2 1-Naphthoyl Chloride R2->Reaction R3 Base (Pyridine) R3->Reaction R4 Solvent (DCM) R4->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO₃) Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Crude Product Product Pure Product Purification->Product

Caption: A flowchart of the synthesis process.

CharacterizationWorkflow Structural Characterization Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output Input Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS Data Spectroscopic Data (Spectra, Peaks, m/z) NMR->Data IR->Data MS->Data Confirmation Structure & Purity Confirmation Data->Confirmation Data Interpretation

Caption: A flowchart of the characterization process.

References

An In-depth Technical Guide to 4-Formylphenyl 1-naphthoate (CAS 331253-68-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl 1-naphthoate, with the CAS number 331253-68-0, is a specialized organic compound characterized by the presence of a formylphenyl group ester-linked to a naphthalene-1-carboxylate moiety. Its chemical structure makes it a valuable intermediate in synthetic chemistry. The compound's aromatic and ester functionalities contribute to its stability and reactivity, rendering it suitable for applications in cross-coupling reactions and polymer synthesis. It is particularly noted for its potential use in the development of photoactive and liquid crystalline materials.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. Other physical properties such as melting point, boiling point, and solubility data are not consistently reported in publicly available sources.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource(s)
CAS Number 331253-68-0
Molecular Formula C₁₈H₁₂O₃
Molecular Weight 276.29 g/mol
IUPAC Name This compound
InChI Key KLURIIXZCMFZTJ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible and common method for its preparation is the esterification of 1-naphthoic acid or its acyl chloride derivative with 4-hydroxybenzaldehyde. The Schotten-Baumann reaction, which involves the use of an acyl chloride and a base, is a standard procedure for such transformations.[1]

Proposed Synthesis via Schotten-Baumann Reaction

A likely synthetic route involves the reaction of 1-naphthoyl chloride with 4-hydroxybenzaldehyde in the presence of a base like pyridine or aqueous sodium hydroxide. The base serves to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1-Naphthoyl Chloride P This compound R1->P R2 4-Hydroxybenzaldehyde R2->P C1 Base (e.g., Pyridine) C1->P C2 Solvent (e.g., Dichloromethane) C2->P BP Byproduct (e.g., Pyridinium Hydrochloride)

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard esterification procedures.

Materials:

  • 1-Naphthoyl chloride

  • 4-Hydroxybenzaldehyde

  • Anhydrous pyridine or aqueous sodium hydroxide

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde in the chosen solvent.

  • Add the base (e.g., pyridine) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 1-naphthoyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by Thin Layer Chromatography).

  • Upon completion, quench the reaction with dilute hydrochloric acid.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

G start Start dissolve Dissolve 4-hydroxybenzaldehyde and base in solvent start->dissolve cool Cool to 0°C dissolve->cool add Add 1-naphthoyl chloride solution cool->add react React at room temperature add->react quench Quench with dilute HCl react->quench extract Extract and wash organic layer quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product concentrate->purify end End purify->end G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials target_id Target Identification and Validation hit_id Hit Identification (Screening) target_id->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt adme ADME/Tox Studies lead_opt->adme in_vivo In Vivo Efficacy adme->in_vivo phase1 Phase I in_vivo->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

References

Spectroscopic and Synthetic Profile of 4-Formylphenyl 1-naphthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Formylphenyl 1-naphthoate, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are provided. A logical workflow for spectroscopic analysis is also visualized to aid in experimental design and execution.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science due to its unique molecular architecture, which combines a reactive aldehyde functionality with a naphthoyl ester group.[1] This structure makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and polymers. An in-depth understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a centralized resource for the predicted spectroscopic data and relevant experimental methodologies for this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its chemical structure and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.05Singlet1HAldehyde (-CHO)
~8.90Doublet1HNaphthyl-H
~8.20Doublet1HNaphthyl-H
~8.00Doublet1HNaphthyl-H
~7.95Doublet of Doublets2HPhenyl-H (ortho to -CHO)
~7.65Multiplet2HNaphthyl-H
~7.50Multiplet2HNaphthyl-H
~7.40Doublet of Doublets2HPhenyl-H (ortho to ester)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~191.0C=OAldehyde Carbon
~165.0C=OEster Carbonyl Carbon
~155.0Aromatic CPhenyl-C (ipso to ester)
~136.0Aromatic CPhenyl-C (ipso to -CHO)
~134.0Aromatic CNaphthyl-C
~131.5Aromatic CHPhenyl-CH
~131.0Aromatic CNaphthyl-C
~130.0Aromatic CHNaphthyl-CH
~128.5Aromatic CHNaphthyl-CH
~128.0Aromatic CHNaphthyl-CH
~127.0Aromatic CNaphthyl-C
~126.0Aromatic CHNaphthyl-CH
~125.0Aromatic CHNaphthyl-CH
~122.0Aromatic CHPhenyl-CH
~121.0Aromatic CHNaphthyl-CH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100-3000MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch
~1735StrongEster C=O Stretch
~1700StrongAldehyde C=O Stretch
~1600-1450Medium-StrongAromatic C=C Bending
~1250-1100StrongEster C-O Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon Type
276.08[M]⁺ (Molecular Ion)
155.05[C₁₁H₇O]⁺ (Naphthoyl Cation)
127.04[C₁₀H₇]⁺ (Naphthyl Cation)
121.03[C₇H₅O]⁺ (Formylphenyl Cation)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride.

Materials:

  • 4-hydroxybenzaldehyde

  • 1-Naphthoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-naphthoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. IR Spectroscopy

  • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

3.2.3. Mass Spectrometry

  • Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • For EI-MS, introduce a small amount of the sample, either directly as a solid or dissolved in a volatile solvent, into the ion source.

  • For ESI-MS, dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and introduce it into the spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Record the mass spectrum, noting the molecular ion peak and major fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

4-Formylphenyl 1-naphthoate: A Versatile Synthetic Intermediate for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl 1-naphthoate is a bi-functional organic molecule that serves as a valuable synthetic intermediate in a variety of chemical applications. Its structure, featuring a reactive aldehyde group and a naphthoate ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds and advanced materials.[1][2] The presence of the naphthalene moiety is of particular interest in medicinal chemistry, as this bicyclic aromatic system is a common scaffold in a wide range of therapeutic agents with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key synthetic intermediate.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively reported in publicly available literature, its key physicochemical and spectroscopic properties can be predicted based on its chemical structure and data from analogous compounds. These predicted values serve as a useful reference for researchers synthesizing and characterizing this compound.

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Estimated ValueNotes
CAS Number 331253-68-0[1][2]
Molecular Formula C₁₈H₁₂O₃[1][2]
Molecular Weight 276.29 g/mol [1][2]
Melting Point Not available (expected to be a solid at room temperature)Based on similar aromatic esters.
Appearance Off-white to pale yellow solidTypical for aromatic aldehydes and esters.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone); Insoluble in water.Based on its nonpolar aromatic structure.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Characteristic Peaks/Signals
FT-IR (cm⁻¹) ~3050 (Ar C-H stretch), ~2850, 2750 (Aldehyde C-H stretch), ~1735 (Ester C=O stretch), ~1700 (Aldehyde C=O stretch), ~1600, 1450 (Ar C=C stretch), ~1200 (Ester C-O stretch)
¹H NMR (CDCl₃, ppm) ~10.0 (s, 1H, -CHO), ~7.2-8.5 (m, 11H, Ar-H)
¹³C NMR (CDCl₃, ppm) ~191 (-CHO), ~165 (C=O, ester), ~120-155 (Aromatic carbons)
Mass Spec. (EI) M⁺ at m/z = 276. Key fragments: m/z = 155 ([C₁₁H₇O]⁺, naphthoyl cation), 127 ([C₁₀H₇]⁺, naphthyl cation), 121 ([C₇H₅O]⁺, formylphenoxy cation).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via an esterification reaction between 1-naphthoyl chloride and 4-hydroxybenzaldehyde. The following protocol is adapted from a similar procedure for the synthesis of 4-nitrophenyl 1-naphthoate.[3]

Step 1: Preparation of 1-Naphthoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-naphthoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, a few drops).

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-naphthoyl chloride is obtained as a yellowish oil or low-melting solid and can be used in the next step without further purification.

Step 2: Esterification to form this compound

  • In a separate flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and a base such as triethylamine (TEA, 1.2 eq) or pyridine in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared 1-naphthoyl chloride (1.1 eq) dissolved in the same dry solvent to the cooled solution of 4-hydroxybenzaldehyde.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

General Protocol for Schiff Base Synthesis from this compound

The aldehyde functionality of this compound is a versatile handle for further synthetic transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary amine (1.0 - 1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 2-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Applications as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of a wide array of organic molecules. The formyl group is particularly amenable to reactions that build molecular complexity.

Synthesis of Biologically Active Schiff Bases

Schiff bases are a class of compounds containing a carbon-nitrogen double bond and are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4] The aldehyde group of this compound readily reacts with various primary amines to form Schiff base derivatives. By choosing an appropriate amine, a diverse library of compounds can be generated for biological screening.

Anticancer Applications:

Recent research has focused on Schiff bases as potential anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[5][6] Schiff base derivatives can act as inhibitors of the EGFR signaling pathway, making them attractive candidates for cancer drug development.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic utility of this compound as an intermediate in the creation of biologically active Schiff bases.

G cluster_synthesis Synthesis of this compound cluster_application Application as a Synthetic Intermediate 1-Naphthoic Acid 1-Naphthoic Acid 1-Naphthoyl Chloride 1-Naphthoyl Chloride 1-Naphthoic Acid->1-Naphthoyl Chloride SOCl₂/DMF This compound This compound 1-Naphthoyl Chloride->this compound 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->this compound Base Schiff Base Derivative Schiff Base Derivative This compound->Schiff Base Derivative Primary Amine Primary Amine Primary Amine->Schiff Base Derivative Condensation Biological Activity Biological Activity Schiff Base Derivative->Biological Activity

Synthetic workflow for this compound.
EGFR Signaling Pathway Inhibition

The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the potential point of inhibition by a Schiff base derivative of this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Schiff_Base Schiff Base Derivative of 4-Formylphenyl 1-naphthoate Schiff_Base->EGFR Inhibits (ATP-binding site)

Inhibition of the EGFR signaling pathway.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately promote cell proliferation, survival, and angiogenesis. A Schiff base derivative of this compound can potentially bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking the downstream signaling events that drive cancer progression.[5][6]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its formyl group allow for the creation of diverse molecular architectures. In particular, its use in the synthesis of Schiff base derivatives that can target key signaling pathways in cancer, such as the EGFR pathway, highlights its importance for medicinal chemists and drug development professionals. Further exploration of the derivatives of this compound is warranted to unlock their full therapeutic and technological potential.

References

Reactivity of the Formyl Group in 4-Formylphenyl 1-naphthoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 4-Formylphenyl 1-naphthoate. The document details the principal reactions this functional group can undergo, including oxidation, reduction, and various nucleophilic addition reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and quantitative data to facilitate the use of this compound as a versatile synthetic intermediate.

Introduction

This compound is a specialized organic compound that incorporates both a formylphenyl and a naphthalene carboxylate moiety.[1] Its structure makes it a valuable intermediate in synthetic chemistry, particularly for applications in the development of photoactive materials, liquid crystals, and as a precursor for more complex molecular architectures.[1] The reactivity of the formyl group is of particular interest, as it allows for a wide range of chemical transformations, making this molecule a versatile building block in organic synthesis. This guide will focus on the key reactions of the formyl group, providing both theoretical understanding and practical experimental guidance.

Chemical Structure and Properties

  • IUPAC Name: 4-formylphenyl naphthalene-1-carboxylate

  • CAS Number: 331253-68-0[2]

  • Molecular Formula: C₁₈H₁₂O₃[1]

  • Molecular Weight: 276.29 g/mol [3]

The structure of this compound features an ester linkage between a 4-formylphenol and a 1-naphthoyl group. The formyl group (-CHO) is an aldehyde attached to a phenyl ring, which is in turn connected to the naphthoate ester. The aromatic nature of both the phenyl and naphthyl rings influences the reactivity of the formyl group. The electron-withdrawing nature of the ester group, para to the formyl group, can modulate the electrophilicity of the carbonyl carbon.

Reactivity of the Formyl Group

The formyl group in this compound is a classic aromatic aldehyde and, as such, undergoes a variety of characteristic reactions. The principal reaction types include oxidation, reduction, and nucleophilic addition.

Oxidation of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed, with the choice depending on the desired reaction conditions and the presence of other functional groups.

General Reaction Scheme:

Table 1: Summary of Oxidation Reactions

Oxidizing AgentSolventReaction TimeTypical YieldReference
Oxone®Water/Ethanol1-3 hHigh[4]
Sodium Chlorite (NaClO₂)Acetonitrile/Water4-14 h70-95%[2][5]
Hydrogen Peroxide (H₂O₂)Dichloromethane3-6 hModerate to Good[2]
Jones Reagent (CrO₃/H₂SO₄)Acetone0.5-2 h75-90%[2]
Reduction of the Formyl Group

The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This is a common transformation achieved using various reducing agents, most notably hydride reagents.

General Reaction Scheme:

Table 2: Summary of Reduction Reactions

Reducing AgentSolventReaction ConditionsTypical YieldReference
Sodium Borohydride (NaBH₄)Methanol/EthanolRoom TemperatureHigh[6][7]
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THFRoom TemperatureHigh[6][7]
Catalytic Hydrogenation (H₂/Pd-C)Ethanol/Ethyl AcetateVariesHigh[7]
Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This leads to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.[8][9][10]

General Reaction Scheme:

Table 3: Knoevenagel Condensation of this compound

Active Methylene CompoundCatalystSolventReaction ConditionsTypical YieldReference
MalononitrileGallium ChlorideSolvent-freeRoom TemperatureHigh[8]
Ethyl CyanoacetatePiperidineTolueneRefluxGood[11]
Meldrum's AcidTiCl₄-PyridineBenzeneRoom TemperatureGood[12]

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[13][14][15]

General Reaction Scheme:

Table 4: Wittig Reaction with this compound

Wittig ReagentBaseSolventReaction ConditionsAlkene GeometryReference
Ph₃P=CH₂n-BuLiTHF-78 °C to RT-[15]
Ph₃P=CHCO₂Et (Stabilized ylide)NaHDMFRoom TemperaturePredominantly (E)[13][16]
Ph₃P=CHPh (Non-stabilized ylide)n-BuLiTHF-78 °C to RTPredominantly (Z)[14][16]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride.

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 1-naphthoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Oxidation to 4-Carboxyphenyl 1-naphthoate using Oxone®[4]

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add Oxone® (potassium peroxymonosulfate) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reduction to 4-(Hydroxymethyl)phenyl 1-naphthoate using NaBH₄[6]

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography if necessary.

Knoevenagel Condensation with Malononitrile[8]

Procedure:

  • In a mortar, grind this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of gallium chloride.

  • Continue grinding at room temperature for 10-15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture.

  • Filter the solid product, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Wittig Reaction with Benzyltriphenylphosphonium Chloride[13][15]

Procedure:

  • To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The solution should turn deep orange/red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel to separate the alkene isomers and triphenylphosphine oxide.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reactions Reactions of the Formyl Group 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Esterification Esterification 4-Hydroxybenzaldehyde->Esterification 1-Naphthoyl Chloride, Et3N 4-Formylphenyl\n1-naphthoate 4-Formylphenyl 1-naphthoate Esterification->4-Formylphenyl\n1-naphthoate Purification Oxidation Oxidation 4-Formylphenyl\n1-naphthoate->Oxidation [O] Reduction Reduction 4-Formylphenyl\n1-naphthoate->Reduction [H] Nucleophilic_Addition Nucleophilic_Addition 4-Formylphenyl\n1-naphthoate->Nucleophilic_Addition Nu- 4-Carboxyphenyl\n1-naphthoate 4-Carboxyphenyl 1-naphthoate Oxidation->4-Carboxyphenyl\n1-naphthoate 4-(Hydroxymethyl)phenyl\n1-naphthoate 4-(Hydroxymethyl)phenyl 1-naphthoate Reduction->4-(Hydroxymethyl)phenyl\n1-naphthoate Addition_Product Addition_Product Nucleophilic_Addition->Addition_Product

Caption: Synthetic pathway and primary reactions of this compound.

knoevenagel_wittig cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction Start This compound Active_Methylene Active Methylene Compound Start->Active_Methylene Phosphonium_Ylide Phosphonium Ylide Start->Phosphonium_Ylide Knoevenagel_Product α,β-Unsaturated Product Active_Methylene->Knoevenagel_Product Base Base_Catalyst Base Catalyst Wittig_Product Alkene Product Phosphonium_Ylide->Wittig_Product

Caption: Key nucleophilic addition reactions of the formyl group.

Conclusion

The formyl group in this compound exhibits a rich and versatile chemistry, characteristic of aromatic aldehydes. It readily undergoes oxidation to the corresponding carboxylic acid, reduction to a primary alcohol, and participates in a variety of nucleophilic addition reactions, including the Knoevenagel condensation and the Wittig reaction. This reactivity profile makes this compound a valuable and adaptable building block for the synthesis of a wide range of complex organic molecules, with potential applications in medicinal chemistry, materials science, and other areas of chemical research. The experimental protocols provided in this guide offer a practical starting point for the utilization of this compound in synthetic endeavors.

References

Stability of the Naphthoate Ester in "4-Formylphenyl 1-naphthoate": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides an in-depth analysis of the potential stability of the naphthoate ester in "4-Formylphenyl 1-naphthoate" based on established chemical principles and data from analogous aromatic esters. As of the writing of this document, specific experimental stability data for "this compound" is not publicly available. The information herein should be used as a guide for designing and interpreting stability studies for this specific molecule.

Introduction

"this compound" is an aromatic ester containing a naphthoate moiety and a formyl-substituted phenyl group.[1] The stability of the ester linkage is a critical parameter for its use in various applications, including as a synthetic intermediate in drug development and materials science.[2] This guide explores the factors influencing the chemical and enzymatic stability of this molecule and provides a framework for its experimental evaluation.

Chemical Stability of the Ester Linkage

The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base. The rate of hydrolysis is significantly influenced by the electronic and steric nature of the substituents on both the acyl and aryl portions of the molecule.

2.1. Electronic Effects

The ester group in "this compound" is flanked by a naphthyl group and a 4-formylphenyl group.

  • Naphthyl Group: The 1-naphthyl group is a large, aromatic system. Compared to a simple phenyl group, the naphthyl group is generally considered to be more electron-rich, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack. However, studies on the alkaline hydrolysis of methyl and ethyl naphthoates have shown that 2-naphthoates hydrolyze more rapidly than 1-naphthoates, suggesting that the position of substitution on the naphthalene ring is a critical factor.[3][4]

  • 4-Formylphenyl Group: The formyl group (-CHO) at the para-position of the phenyl ring is a strong electron-withdrawing group. This effect increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This is expected to accelerate the rate of hydrolysis. Studies on substituted phenyl benzoates have demonstrated that electron-withdrawing substituents on the phenyl ring significantly increase the rate of alkaline hydrolysis.

The opposing electronic effects of the naphthyl and 4-formylphenyl groups make it difficult to predict the exact stability of "this compound" without experimental data. However, the strong electron-withdrawing nature of the p-formyl group is likely to be a dominant factor, suggesting that the ester may be prone to hydrolysis, particularly under basic conditions.

2.2. Steric Effects

The bulky 1-naphthyl group may provide some steric hindrance to the approach of a nucleophile to the carbonyl carbon, which could slow down the rate of hydrolysis compared to a less hindered ester.

Potential for Enzymatic Degradation

Esterases, a class of hydrolase enzymes, are ubiquitous in biological systems and are known to catalyze the hydrolysis of a wide variety of esters.[5] Carboxylesterases, such as those found in the liver (e.g., porcine liver esterase), are particularly efficient at hydrolyzing esters to their corresponding carboxylic acids and alcohols.[6][7][8][9]

Given that "this compound" is an aromatic ester, it is plausible that it could be a substrate for various esterases. The presence of esterases in plasma and tissues is a critical consideration in drug development, as enzymatic hydrolysis can significantly impact the pharmacokinetic profile and efficacy of an ester-containing drug.

Comparative Stability Data of Related Esters

While specific data for "this compound" is unavailable, the following table summarizes the hydrolysis half-lives of some related aromatic esters under basic conditions and in rat plasma. This data provides a context for the potential stability of the target molecule.

EsterConditionsHalf-life (t½)Reference
Ethyl p-bromo benzoateBase Hydrolysis12 min[10]
Ethyl benzoateBase Hydrolysis14 min[10]
Phenyl benzoateBase Hydrolysis11 min[10]
Methyl benzoateRat Plasma36 min[10]
Ethyl benzoateRat Plasma17 min[10]

Note: The conditions for base hydrolysis and plasma hydrolysis in the cited study were specific to that research and should be consulted for direct comparison.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of "this compound" should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH).

5.1. Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and pathways.

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of "this compound" in a suitable solvent (e.g., acetonitrile or methanol) and dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) aqueous solutions.

    • Incubate the solutions at a controlled temperature (e.g., 50-60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of "this compound" and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature or slightly elevated temperature.

    • Monitor the degradation over time by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of "this compound" to a light source according to ICH Q1B guidelines.

    • Analyze the samples for degradation by HPLC.

5.2. Formal Stability Study

Formal stability studies are conducted under controlled storage conditions over a longer period.

  • Sample Preparation: Prepare multiple batches of "this compound" in the intended packaging.

  • Storage Conditions: Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Method: Use a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. The method should be able to separate the parent compound from its potential degradation products, such as 1-naphthoic acid and 4-hydroxybenzaldehyde. A typical starting point for method development could be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid).[11]

5.3. Enzymatic Stability

  • Enzyme Source: Use a relevant source of esterases, such as porcine liver esterase, human liver microsomes, or plasma.

  • Incubation: Incubate "this compound" with the enzyme preparation in a suitable buffer at 37 °C.

  • Time Points: Withdraw and quench the reaction at several time points.

  • Analysis: Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound and the appearance of metabolites.

Visualizations

6.1. General Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Base-catalyzed hydrolysis of this compound.

6.2. Experimental Workflow for Stability Study

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase protocol Develop Stability Protocol (ICH Guidelines) batches Select Batches (min. 3 pilot scale) protocol->batches storage Place Samples in Stability Chambers (Long-term & Accelerated) batches->storage sampling Withdraw Samples at Time Points storage->sampling hplc Analyze via Stability- Indicating HPLC Method sampling->hplc quantify Quantify Parent Compound & Degradation Products hplc->quantify data Compile & Analyze Data (Kinetics, Shelf-life) quantify->data report Generate Stability Report data->report

Caption: Workflow for a formal stability study of a chemical substance.

Conclusion

References

Technical Guide: 4-Formylphenyl 1-naphthoate - Properties, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the available information on 4-Formylphenyl 1-naphthoate, a specialized organic compound with potential applications in synthetic chemistry and materials science.[1] Due to the limited availability of specific experimental data for this compound, this guide amalgamates information from structurally related aromatic esters and aldehydes to provide best-practice recommendations for its handling and use.

Chemical Properties and Solubility

This compound possesses a molecular structure that includes a formylphenyl group and a naphthalene carboxylate moiety, suggesting its utility as an intermediate in the synthesis of photoactive or liquid crystalline materials.[1] Its aromatic and ester functionalities contribute to its stability and reactivity.[1]

Physical and Chemical Properties:

PropertyValueSource
CAS Number 331253-68-0[1][2]
Molecular Formula C18H12O3[1][2]
Molecular Weight 276.29 g/mol [1][2]
Appearance Solid (form may vary)Inferred from related compounds
Melting Point Not determined
Boiling Point Not determined

Solubility Profile (Predicted):

Solvent ClassPredicted SolubilityRationale
Halogenated Solvents (e.g., Dichloromethane, Chloroform)HighEffective at solvating large aromatic systems.
Aromatic Hydrocarbons (e.g., Toluene, Benzene)High"Like dissolves like" principle; similar aromatic structures.
Ethers (e.g., Diethyl ether, Tetrahydrofuran)Moderate to HighGood general solvents for many organic compounds.
Ketones (e.g., Acetone, Methyl Ethyl Ketone)ModeratePolarity may be suitable for dissolving the ester.
Esters (e.g., Ethyl acetate)Moderate to HighGood general solvents for other esters.
Alcohols (e.g., Methanol, Ethanol)Low to ModerateThe large nonpolar region of the molecule may limit solubility.
Water Very Low/InsolubleThe hydrophobic nature of the aromatic rings will dominate.

Handling Precautions and Safety

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following precautions are based on the general hazards associated with aromatic aldehydes and esters.

General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Avoid contact with skin and eyes.[4][5][6]

  • Wash hands thoroughly after handling.[4]

  • Minimize dust generation and accumulation.[4]

  • Keep away from heat, sparks, and open flames.[7][8]

  • Use non-sparking tools.[7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][9][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[9][10] Latex gloves may not provide adequate protection.[9]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[4][10]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11]

  • Keep containers tightly sealed to prevent contamination and evaporation.[6][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] For some aromatic compounds, refrigeration (2°C to 8°C) may be recommended to slow oxidation.[12]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][9][10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][9] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]

Experimental Protocols

General Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., dichloromethane, toluene, ethyl acetate, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the initial mass of the solid.

    • Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

    • Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually confirm that excess solid remains.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Determination of Solute Concentration:

    • Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

    • Evaporate the solvent in the second vial to dryness using a gentle stream of nitrogen or by placing it in an oven at a temperature below the compound's melting point.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved solid can be calculated by subtracting the initial mass of the empty vial.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/L or mol/L, using the mass of the dissolved solid and the volume of the supernatant taken.

Diagrams

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_end start Start add_solid Add excess solid to vial start->add_solid 1 add_solvent Add known volume of solvent add_solid->add_solvent 2 equilibrate Equilibrate at constant temperature add_solvent->equilibrate 3 centrifuge Centrifuge to pellet solid equilibrate->centrifuge 4 transfer Transfer supernatant centrifuge->transfer 5 evaporate Evaporate solvent transfer->evaporate 6 weigh Weigh dried solute evaporate->weigh 7 calculate Calculate solubility weigh->calculate 8 end End calculate->end

Caption: Experimental workflow for determining solubility.

logical_relationship cluster_properties Chemical Properties cluster_implications Handling & Solubility Implications compound This compound ester_group Ester Group compound->ester_group aldehyde_group Aldehyde Group compound->aldehyde_group aromatic_rings Aromatic Rings compound->aromatic_rings reactivity Potential Reactivity ester_group->reactivity aldehyde_group->reactivity handling_precautions Specific Handling Precautions aldehyde_group->handling_precautions Requires care solubility_organic Solubility in Organic Solvents aromatic_rings->solubility_organic insolubility_water Insolubility in Water aromatic_rings->insolubility_water

Caption: Property-implication relationships.

References

Potential applications of "4-Formylphenyl 1-naphthoate" in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 4-Formylphenyl 1-naphthoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 331253-68-0) is a multifunctional organic compound that, while not extensively documented in current literature, presents significant potential as a versatile intermediate in organic synthesis.[1] Its structure uniquely combines a reactive aromatic aldehyde with a naphthoate ester, offering orthogonal reaction sites for the construction of complex molecular architectures. This guide explores the theoretical applications of this molecule, drawing upon established reactivity of its constituent functional groups. Detailed hypothetical experimental protocols, quantitative data from analogous systems, and workflow diagrams are provided to serve as a foundational resource for researchers interested in leveraging this compound's synthetic potential.

Molecular Structure and Synthesis

This compound is an aromatic ester characterized by a 1-naphthoyl group linked to a 4-formylphenol.[1] This structure is a valuable precursor for creating materials with photoactive or liquid crystalline properties.[1]

Proposed Synthesis

A plausible and direct synthesis involves the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride. This reaction, analogous to the synthesis of 4-formylphenyl benzoate, would likely proceed via a base-catalyzed Schotten-Baumann reaction.[2]

Synthesis_Workflow A 4-Hydroxybenzaldehyde D Reaction Mixture (Stir at 0°C to RT) A->D B 1-Naphthoyl Chloride B->D C Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) C->D E Aqueous Workup (e.g., dilute HCl, NaHCO3) D->E F Extraction & Drying (e.g., EtOAc, MgSO4) E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0°C, add a solution of 1-naphthoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl (aq).

  • Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Potential Applications via the Formyl Group

The aromatic aldehyde is one of the most versatile functional groups in organic chemistry, serving as an electrophilic site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4]

Aldehyde_Reactions cluster_reactions Reactions of the Formyl Group Parent This compound Wittig Wittig Reaction (Alkene Synthesis) Parent->Wittig ReductiveAmination Reductive Amination (Amine Synthesis) Parent->ReductiveAmination Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Systems) Parent->Knoevenagel Multicomponent Multicomponent Reactions (Heterocycle Synthesis) Parent->Multicomponent

Caption: Potential synthetic pathways involving the aldehyde moiety.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a reliable method for synthesizing alkenes with a defined double bond position.[5] The aldehyde can react with a phosphonium ylide to generate a stilbene-like derivative, preserving the naphthoate ester.

Experimental Protocol (Hypothetical):

  • Suspend a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in anhydrous THF.[6]

  • Add a strong base (e.g., n-butyllithium) at 0°C to generate the ylide.

  • Add a solution of this compound (1.0 eq) in THF to the ylide solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench with saturated NH₄Cl solution and extract the product with ethyl acetate.

  • The resulting alkene can be purified by crystallization or column chromatography.[6] The stereochemistry of the product (Z or E) depends on the stability of the ylide and reaction conditions.[7]

Reductive Amination for Secondary and Tertiary Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds.[8][9] It involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction.

Experimental Protocol (Hypothetical):

  • Dissolve this compound (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in methanol.

  • Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise while maintaining the temperature below 20°C.[10] For reactions where dialkylation is a concern, a stepwise procedure of imine formation followed by reduction is recommended.[10]

  • Stir for 2-4 hours at room temperature.

  • Add water to quench the reaction and remove methanol under reduced pressure.

  • Extract the amine product with an organic solvent and purify as necessary. This protocol is compatible with a wide range of functional groups.[10]

Knoevenagel Condensation

This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[11] It is a cornerstone reaction for forming C=C bonds.[12][13]

Experimental Protocol (Hypothetical):

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.2 eq) in ethanol, add a catalytic amount of a base like piperidine or DABCO.[12][14]

  • Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating from the solution.[12]

  • Filter the solid product and wash with cold ethanol to obtain a high-purity α,β-unsaturated compound. This method is often high-yielding and environmentally friendly.[12]

Multicomponent Reactions (MCRs)

Aromatic aldehydes are key components in many MCRs, which allow for the synthesis of complex molecules in a single step. These reactions are highly efficient and atom-economical. Examples include the Biginelli, Hantzsch, or Ugi reactions.

Experimental Protocol (Hypothetical - Biginelli-type reaction):

  • Combine this compound (1.0 eq), urea (1.5 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

  • Add a catalytic amount of an acid (e.g., HCl or a Lewis acid).

  • Reflux the mixture for 4-8 hours.

  • Upon cooling, the dihydropyrimidinone product often crystallizes.

  • Filter the product and recrystallize from ethanol.

Reaction TypeKey ReagentsTypical ConditionsExpected Product ClassYield Range (%)
Wittig Reaction Phosphonium Ylide, BaseAnhydrous THF, 0°C to RTStilbene derivative60-95[15][16]
Reductive Amination Primary/Secondary Amine, NaBH₄Methanol, RTSubstituted Benzylamine70-95[10][17]
Knoevenagel Condensation CH₂(CN)₂, Base (cat.)Ethanol, RTα-Cyanoacrylate derivative85-98[12][14]
Multicomponent Reaction Varies (e.g., β-ketoester, urea)Reflux in solvent, Acid/Base cat.Heterocycles50-90[18]
Yields are based on analogous reactions with substituted benzaldehydes and are for illustrative purposes.

Potential Applications via the Naphthoate Ester Moiety

The aryl naphthoate functionality provides distinct reactive opportunities, primarily involving rearrangement or cleavage of the ester bond.

Fries Rearrangement

The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone via the migration of the acyl group onto the aromatic ring, typically catalyzed by a Lewis acid.[19][20] This reaction is selective for the ortho and para positions, with temperature and solvent polarity influencing the product ratio.[20]

  • Thermal Fries Rearrangement: High temperatures favor the ortho-acylated product (2-hydroxy-5-formyl-1'-naphthophenone), while lower temperatures favor the para product.[19] However, since the para position is blocked by the formyl group, only ortho migration is expected.

  • Photo-Fries Rearrangement: An alternative is the photochemical variant, which proceeds through a radical mechanism and can also yield the ortho and para products.[19][21] This method can be advantageous when substrates are sensitive to strong Lewis acids.[21]

Experimental Protocol (Hypothetical - Thermal Fries):

  • To a melt of this compound (1.0 eq) or in a high-boiling inert solvent, add a Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise.

  • Heat the mixture to 120-160°C for several hours.

  • Cool the reaction, carefully add ice and concentrated HCl to decompose the aluminum complex.

  • Extract the resulting hydroxyketone product with an organic solvent.

Ester Cleavage (Hydrolysis)

The ester linkage can be cleaved under basic or acidic conditions to unmask the 4-hydroxybenzaldehyde and 1-naphthoic acid.[22][23] This deprotection strategy could be useful in a multi-step synthesis where the phenolic hydroxyl group needs to be protected.

Experimental Protocol (Hypothetical - Basic Hydrolysis):

  • Dissolve this compound in a mixture of THF and methanol.

  • Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 2-3 eq).[24]

  • Stir at room temperature or heat gently until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to protonate the phenoxide and carboxylate.

  • Extract the products (4-hydroxybenzaldehyde and 1-naphthoic acid) with an appropriate organic solvent.

Reaction TypeKey ReagentsTypical ConditionsExpected Product(s)Notes
Fries Rearrangement Lewis Acid (e.g., AlCl₃)Heat (60-160°C), neat or solventortho-Acyl PhenolRegioselectivity is temperature-dependent.[20]
Photo-Fries Rearrangement UV Light (e.g., 254 nm)Inert Solvent (e.g., Benzene)Mixture of ortho-acyl phenol and parent phenolLower yields but milder conditions.[19]
Ester Hydrolysis NaOH or LiOHTHF/MeOH/H₂O, RT or heat4-Hydroxybenzaldehyde & 1-Naphthoic AcidStandard deprotection method.[22]

Conclusion

This compound stands as a promising, yet underexplored, building block in synthetic chemistry. The strategic placement of a reactive aldehyde and a transformable naphthoate ester within the same molecule opens a gateway to a diverse array of synthetic transformations. It can serve as a linchpin in the synthesis of complex alkenes, amines, and a wide variety of heterocyclic systems. Furthermore, the ester moiety can be rearranged to create complex polycyclic ketones or cleaved in a protection/deprotection sequence. This guide provides a theoretical framework and practical starting points for chemists to unlock the synthetic potential of this versatile compound.

References

Prospective Technical Guide: 4-Formylphenyl 1-naphthoate as a Versatile Building Block for Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the potential of 4-Formylphenyl 1-naphthoate as a precursor for liquid crystalline materials. As of the latest literature review, specific liquid crystal derivatives of this compound with detailed mesomorphic characterization are not extensively documented. Therefore, this guide provides a prospective analysis, drawing parallels with well-characterized analogous structures to illustrate the synthetic pathways and expected properties. The experimental data and protocols presented are based on closely related Schiff base liquid crystals to provide a foundational understanding for future research and development.

Introduction: The Potential of Naphthyl-Containing Mesogens

Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light has led to their widespread use in display technologies and a growing interest in other areas such as optical sensing, photonics, and drug delivery. The performance of a liquid crystal is intrinsically linked to its molecular structure. The design of novel mesogenic cores—the rigid central part of the molecule—is a key area of research for tuning properties like thermal range, birefringence, and dielectric anisotropy.

This compound is a promising, yet underexplored, building block for the synthesis of novel liquid crystals. Its structure combines a reactive aldehyde group, essential for forming linkages like Schiff bases (imines), with a rigid and polarizable naphthyl group. The incorporation of the bulky, aromatic naphthyl moiety is expected to enhance intermolecular interactions and promote the formation of stable mesophases.

This guide will focus on the most direct application of this compound: its use in the synthesis of Schiff base liquid crystals. Schiff base formation is a robust and high-yielding reaction, making it an ideal starting point for creating new liquid crystalline materials.

Molecular Structure of this compound

The molecular structure of this compound provides the foundation for its potential as a liquid crystal precursor.

cluster_0 This compound C18H12O3 C18H12O3 mol

Caption: Molecular structure of this compound.

Synthetic Pathway to Schiff Base Liquid Crystals

The primary synthetic route to liquid crystals from this compound involves the condensation reaction with a primary amine to form a Schiff base (imine). This reaction is typically catalyzed by a small amount of acid.

G start 4-Formylphenyl 1-naphthoate reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) start->reaction amine Primary Amine (e.g., 4-alkoxyaniline) amine->reaction product Schiff Base Liquid Crystal reaction->product characterization Characterization (FT-IR, NMR, DSC, POM) product->characterization

Caption: General synthetic workflow for Schiff base liquid crystals.

Experimental Protocols (Based on Analogous Systems)

The following protocols are detailed for the synthesis and characterization of a representative series of Schiff base liquid crystals, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate, which serve as an analogue to what would be expected for derivatives of this compound.

Synthesis of (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (Analogous System)

This synthesis is a two-step process:

Step 1: Synthesis of 4-alkoxybenzoic acid A mixture of 4-hydroxybenzoic acid, the appropriate alkyl bromide, and potassium carbonate in ethanol is refluxed for 24 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step 2: Esterification and Schiff Base Formation The 4-alkoxybenzoic acid is reacted with 4-aminophenol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature to form the ester intermediate. This intermediate is then reacted with furfural (as an analogue for this compound) in ethanol with a catalytic amount of acetic acid under reflux to yield the final Schiff base liquid crystal. The product is then purified by recrystallization.

Characterization Techniques
  • FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond and the ester (C=O) linkage, as well as the disappearance of the aldehyde (C-H) and amine (N-H) stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure of the final products. The proton NMR should show a characteristic singlet for the imine proton (-CH=N-).

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes. Samples are typically heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]

  • Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases by observing their characteristic textures. A small sample is placed on a glass slide, heated to its isotropic phase, and then cooled to observe the formation of mesophases.[1]

Quantitative Data (Analogous System)

The following table summarizes the phase transition temperatures and enthalpies for the analogous series of (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate, where 'n' is the number of carbon atoms in the alkoxy chain.

Compound (n)TransitionTemperature (°C)Enthalpy (kJ/mol)
6 Crystal to Nematic108.528.7
Nematic to Isotropic141.80.5
10 Crystal to Nematic95.735.1
Nematic to Isotropic135.60.6
12 Crystal to Smectic A96.338.2
Smectic A to Nematic100.11.1
Nematic to Isotropic110.40.7

Data extracted from a study on furan-based Schiff base liquid crystals, serving as an illustrative example.[1][2]

Structure-Property Relationships

The mesomorphic properties of calamitic (rod-shaped) liquid crystals are highly dependent on their molecular structure. The data from the analogous series illustrates a common trend:

G structure Molecular Structure alkoxy_chain Increase Alkoxy Chain Length (n) structure->alkoxy_chain melting_point Generally Decreased Melting Point alkoxy_chain->melting_point clearing_point Decreased Clearing Point (Nematic to Isotropic) alkoxy_chain->clearing_point smectic_phase Promotion of Smectic Phases at longer chain lengths alkoxy_chain->smectic_phase

Caption: Influence of alkoxy chain length on mesomorphic properties.

As the length of the flexible alkoxy chain increases, the melting point and the nematic-to-isotropic transition temperature (clearing point) tend to decrease. Longer chains also promote the formation of more ordered smectic phases due to increased van der Waals interactions between the molecules.

Conclusion and Future Outlook

While direct experimental data on liquid crystals derived from this compound is currently limited in the public domain, its molecular structure presents a compelling case for its use as a versatile building block. The presence of a reactive aldehyde and a rigid, polarizable naphthyl core makes it an excellent candidate for the synthesis of novel Schiff base and other types of liquid crystals.

By drawing analogies to well-studied systems, we can anticipate that derivatives of this compound will exhibit stable nematic and potentially smectic mesophases. The bulky naphthyl group may lead to higher clearing points and birefringence compared to phenyl-based analogues.

Future research should focus on the synthesis and characterization of homologous series of Schiff bases derived from this compound and various anilines. Such studies would provide the necessary quantitative data to fully assess the potential of this promising building block for applications in advanced materials and drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Formylphenyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 4-Formylphenyl 1-naphthoate, an aromatic ester with potential applications as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. The protocol is based on a standard esterification reaction between a phenol and an acyl chloride.

Reaction Principle

The synthesis of this compound is achieved through the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 4-hydroxybenzaldehyde attacks the carbonyl carbon of 1-naphthoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which neutralizes the hydrochloric acid byproduct, driving the reaction to completion. Anhydrous conditions are essential to prevent the hydrolysis of the reactive 1-naphthoyl chloride.

Reaction Scheme:

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Molar Equiv.Notes
4-HydroxybenzaldehydeC₇H₆O₂122.1210.01.0Reagent grade, ensure it is dry.
1-Naphthoyl chlorideC₁₁H₇ClO190.6311.01.1Handle in a fume hood, moisture sensitive.
Triethylamine (TEA)(C₂H₅)₃N101.1912.01.2Anhydrous, freshly distilled is preferred.
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-Anhydrous, reagent grade.
1 M Hydrochloric Acid (HCl)HCl36.46As needed-For work-up.
Saturated Sodium BicarbonateNaHCO₃84.01As needed-For work-up.
Brine (Saturated NaCl)NaCl58.44As needed-For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying the organic phase.
Silica GelSiO₂60.08As needed-For column chromatography (230-400 mesh).
Eluent for ChromatographyHexanes/Ethyl Acetate mixture-As needed-Gradient, e.g., 9:1 to 4:1.
Equipment
  • Round-bottom flasks (250 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol).

    • Dissolve the 4-hydroxybenzaldehyde in anhydrous dichloromethane (50 mL).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add triethylamine (1.67 mL, 12.0 mmol) dropwise via syringe.

    • In a separate dry 100 mL flask, dissolve 1-naphthoyl chloride (2.10 g, 11.0 mmol) in anhydrous dichloromethane (20 mL).

    • Transfer the 1-naphthoyl chloride solution to a dropping funnel and add it dropwise to the stirred 4-hydroxybenzaldehyde solution over 20-30 minutes at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

  • Work-up:

    • Quench the reaction by adding 50 mL of deionized water to the flask.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) to remove triethylamine and its salt.

      • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 1-naphthoyl chloride and acidic impurities.

      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and wash the solid with a small amount of dichloromethane.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 hexanes:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent to yield this compound as a solid.

    • Determine the yield, melting point, and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound A 1. Dissolve 4-hydroxybenzaldehyde in anhydrous DCM B 2. Cool to 0 °C in an ice bath A->B C 3. Add Triethylamine B->C D 4. Add 1-naphthoyl chloride solution dropwise C->D E 5. Reaction at room temperature (4-6 hours) D->E F 6. Reaction Quench (Water) E->F G 7. Aqueous Work-up (HCl, NaHCO₃, Brine) F->G H 8. Dry with MgSO₄ G->H I 9. Solvent Evaporation H->I J 10. Column Chromatography I->J K 11. Pure Product J->K

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling 1-naphthoyl chloride and dichloromethane.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Naphthoyl chloride is corrosive and moisture-sensitive; handle with care.

  • Triethylamine is flammable and has a strong odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Dispose of all chemical waste according to institutional guidelines.

Step-by-step synthesis of liquid crystals using "4-Formylphenyl 1-naphthoate"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed, step-by-step protocol for the synthesis of a Schiff base-derived nematic liquid crystal. The synthesis is designed for researchers, scientists, and professionals in drug development and materials science. The core of this synthetic route involves a two-step process: the initial synthesis of the key intermediate, 4-Formylphenyl 1-naphthoate, followed by its condensation with a long-chain aniline to produce the final liquid crystalline compound. The methodologies outlined are based on established organic chemistry principles, ensuring reproducibility and high yields. All quantitative data are summarized for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Overall Synthetic Scheme

The synthesis is divided into three primary stages:

  • Preparation of 1-Naphthoyl Chloride: 1-Naphthoic acid is converted to its more reactive acid chloride derivative using thionyl chloride.

  • Synthesis of this compound: An esterification reaction between 1-naphthoyl chloride and 4-hydroxybenzaldehyde.

  • Synthesis of the Final Liquid Crystal: A Schiff base condensation reaction between the synthesized this compound and 4-octylaniline.

Experimental Protocols

Part 1: Synthesis of 1-Naphthoyl Chloride

Materials:

  • 1-Naphthoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthoic acid (5.8 mmol) in dry toluene (40 mL).

  • Carefully add thionyl chloride (8.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting 1-naphthoyl chloride is obtained as a colorless liquid and can be used in the next step without further purification.[1]

Part 2: Synthesis of this compound

Materials:

  • 1-Naphthoyl chloride (from Part 1)

  • 4-Hydroxybenzaldehyde

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.1 eq) to the cooled solution.

  • Slowly add a solution of 1-naphthoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Part 3: Synthesis of 4-((4-(octyl)phenylimino)methyl)phenyl 1-naphthoate (Final Liquid Crystal)

Materials:

  • This compound (from Part 2)

  • 4-Octylaniline

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add 4-octylaniline (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the purified liquid crystalline compound.

Data Presentation

The following table summarizes representative quantitative data for a Schiff base liquid crystal with a similar molecular structure.

Compound IDSynthetic StepYield (%)Crystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
LC-01Schiff Base Formation85-95129.4160.2

Note: The phase transition temperatures are representative and can vary based on the purity of the compound and the specific alkyl chain length of the aniline used.[2]

Visualization of Experimental Workflow

SynthesisWorkflow Experimental Workflow for Liquid Crystal Synthesis cluster_part1 Part 1: Preparation of 1-Naphthoyl Chloride cluster_part2 Part 2: Synthesis of this compound cluster_part3 Part 3: Synthesis of Final Liquid Crystal start1 1-Naphthoic Acid + Thionyl Chloride reflux1 Reflux in Toluene (2h) start1->reflux1 evap1 Rotary Evaporation reflux1->evap1 product1 1-Naphthoyl Chloride evap1->product1 reaction2 Add 1-Naphthoyl Chloride (0°C to RT) product1->reaction2 start2 4-Hydroxybenzaldehyde + Et3N in THF start2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2 start3 This compound + 4-Octylaniline product2->start3 reflux3 Reflux in Ethanol (4-6h) start3->reflux3 filter3 Filtration reflux3->filter3 recrystal3 Recrystallization filter3->recrystal3 product3 Final Liquid Crystal recrystal3->product3

Caption: Overall workflow for the three-part synthesis of the target nematic liquid crystal.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the formation of the ester and imine functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the intermediate and final products.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic schlieren texture) and confirm the mesophases.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for Schiff Base Formation Using 4-Formylphenyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases utilizing 4-Formylphenyl 1-naphthoate as the aldehyde component. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and material science.[1][2] The protocols outlined below are based on established methodologies for Schiff base formation and can be adapted for various primary amines.

General Principles of Schiff Base Formation

The synthesis of a Schiff base from this compound and a primary amine proceeds through a nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond.[2][3] The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst. Aromatic aldehydes, such as this compound, generally form more stable Schiff bases compared to their aliphatic counterparts due to conjugation.[2][4]

Experimental Protocols

The following protocols describe general methods for the synthesis of Schiff bases from this compound. The choice of solvent, catalyst, and reaction temperature can influence the reaction rate and yield. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

Protocol 1: General Thermal Condensation

This protocol is a widely used method for Schiff base synthesis and is suitable for a broad range of primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Absolute Ethanol or Methanol[1][6]

  • Glacial Acetic Acid (catalytic amount)[5][7]

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

  • Stir the reaction mixture at room temperature or reflux for 2-8 hours. The optimal time may vary depending on the reactivity of the amine.[6][7]

  • Monitor the reaction progress by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).[6]

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product, wash it with cold ethanol, and dry it under vacuum.[4]

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).[7]

Protocol 2: Room Temperature Synthesis with a Boronic Acid Catalyst

This method provides a mild and efficient alternative for the synthesis of Schiff bases.

Materials:

  • This compound

  • Primary amine

  • Ethanol

  • 3,5-Difluoroarylboronic acid (catalyst)[8]

Procedure:

  • In a flask, combine this compound (1.0 mmol), the primary amine (1.0 mmol), and 3,5-difluoroarylboronic acid (0.01 mmol) in ethanol (5 mL).[8]

  • Stir the mixture at room temperature for approximately 2 hours.[8]

  • Monitor the reaction for completion via TLC.

  • Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Summary of Reaction Conditions

The following table summarizes various reaction conditions reported for Schiff base synthesis, which can be adapted for reactions with this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent EthanolMethanolGlacial Acetic AcidWater (for microwave-assisted synthesis)
Catalyst Glacial Acetic Acid (catalytic)[5][7]3,5-Difluoroarylboronic Acid[8]NoneNatural acids (e.g., lime juice)
Temperature Room Temperature to Reflux[5]Room Temperature[8]Reflux[7]Microwave Irradiation (e.g., 200 W)[2]
Reaction Time 2 - 8 hours[6][7]2 hours[8]> 8 hours[7]30 seconds - 2 minutes[2]
Work-up Cooling/Precipitation, Filtration, RecrystallizationSolvent Evaporation, Recrystallization/ChromatographyPouring onto crushed ice, Filtration, Recrystallization[7]Filtration, Recrystallization[2]

Characterization of Schiff Bases

The successful formation of the Schiff base should be confirmed through various spectroscopic techniques:

  • FT-IR Spectroscopy: Look for the appearance of a characteristic imine (-C=N-) stretching band, typically in the range of 1600-1650 cm⁻¹.[4] The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine will also be indicative of product formation.

  • ¹H NMR Spectroscopy: The formation of the azomethine bond is confirmed by a singlet peak for the imine proton (-CH=N-), typically observed in the range of δ 8-9 ppm.[1]

  • ¹³C NMR Spectroscopy: The carbon of the imine group will show a characteristic signal in the range of δ 145–160 ppm.[9]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.

Diagrams

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_characterization Characterization 4_Formylphenyl_1_naphthoate 4-Formylphenyl 1-naphthoate Mixing Dissolve in Solvent (e.g., Ethanol) 4_Formylphenyl_1_naphthoate->Mixing Primary_Amine Primary Amine Primary_Amine->Mixing Catalysis Add Catalyst (e.g., Acetic Acid) Mixing->Catalysis Reaction_Conditions Stir/Reflux (Monitor by TLC) Catalysis->Reaction_Conditions Isolation Isolation (Precipitation/Filtration) Reaction_Conditions->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Spectroscopic Analysis (FT-IR, NMR, MS) Purification->Analysis

Caption: Workflow for the synthesis of a Schiff base.

Logical Relationship of Schiff Base Formation

Schiff_Base_Formation Reactants This compound + Primary Amine Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Addition Product Schiff Base (-C=N-) Intermediate->Product Elimination (Dehydration) Water Water (H₂O) Intermediate->Water

Caption: The two-step mechanism of Schiff base formation.

References

Application Notes and Protocols: "4-Formylphenyl 1-naphthoate" in the Synthesis of Photoactive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature survey, specific examples of the direct polymerization of "4-Formylphenyl 1-naphthoate" into photoactive polymers are not extensively documented. The following application notes and protocols are based on the known reactivity of its constituent functional groups—the naphthoate moiety as a photoactive group and the formyl group as a reactive handle for polymerization or post-synthetic modification. This document serves as a representative guide for researchers exploring the potential of this and structurally similar monomers in the field of photoactive materials.

Introduction

"this compound" is an aromatic compound featuring a naphthoate ester and a benzaldehyde functionality. These moieties impart unique characteristics that make it a promising candidate for the synthesis of advanced photoactive polymers. The naphthyl group is known for its inherent fluorescence and its ability to participate in photochemical reactions, such as [2+2] cycloadditions or photo-Fries rearrangements, when suitably substituted. The formyl group offers a versatile site for various chemical transformations, including polymerization via condensation reactions or post-polymerization modification to introduce other functional groups, crosslink the polymer chains, or attach biomolecules.

These properties make polymers derived from "this compound" potentially suitable for applications in photolithography, data storage, sensing, and as photo-responsive drug delivery vehicles.

Potential Applications

  • Photosensitive Resists: Polymers bearing the naphthoate group can undergo photochemical transformations upon exposure to UV light, leading to changes in their solubility. This property is the basis for their use as photoresists in microlithography.

  • Optical Data Storage: The photo-induced changes in the chemical structure of the polymer can lead to alterations in its refractive index or absorption spectrum, enabling the recording of data in a polymeric film.

  • Fluorescent Sensors: The inherent fluorescence of the naphthalene moiety can be modulated by the binding of analytes to the polymer, making these materials suitable for chemical sensing applications. The formyl group can be used to introduce specific recognition sites.

  • Bioconjugation and Drug Delivery: The aldehyde functionality provides a convenient handle for the covalent attachment of proteins, peptides, or drugs through Schiff base formation, enabling the development of targeted drug delivery systems or biosensors.

Hypothetical Polymer Synthesis and Characterization

This section outlines a hypothetical synthetic route to a photoactive polymer incorporating a monomer structurally analogous to "this compound," followed by representative characterization data. We will consider the synthesis of a polyacrylate with pendant "this compound" moieties.

Experimental Protocol: Synthesis of Poly(4-formylphenyl acrylate) and Post-Polymerization Modification with 1-Naphthol

This two-step approach involves the synthesis of a polymer backbone with pendant aldehyde groups, followed by the attachment of the naphthoate group.

Part 1: Synthesis of Poly(4-formylphenyl acrylate)

  • Monomer Synthesis (4-formylphenyl acrylate):

    • To a solution of 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in 200 mL of dry tetrahydrofuran (THF) at 0 °C, acryloyl chloride (10.0 g, 110 mmol) is added dropwise under a nitrogen atmosphere.

    • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

    • The resulting suspension is filtered to remove triethylamine hydrochloride.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield 4-formylphenyl acrylate as a white solid.

  • Polymerization:

    • 4-formylphenyl acrylate (5.0 g, 28.4 mmol) and azobisisobutyronitrile (AIBN) (46.6 mg, 0.28 mmol) are dissolved in 50 mL of anhydrous toluene in a Schlenk flask.

    • The solution is degassed by three freeze-pump-thaw cycles.

    • The flask is then filled with nitrogen and immersed in an oil bath at 70 °C for 24 hours.

    • The polymerization is quenched by cooling the flask in an ice bath.

    • The polymer is precipitated by pouring the reaction mixture into 500 mL of cold methanol.

    • The white precipitate of poly(4-formylphenyl acrylate) is collected by filtration, washed with methanol, and dried under vacuum at 40 °C.

Part 2: Post-Polymerization Modification with 1-Naphthol (Hypothetical Esterification)

While direct esterification is one possibility, a more common approach for attaching phenols to polymers is via a coupling reaction. For the purpose of this hypothetical protocol, we will assume a DCC/DMAP-mediated esterification.

  • To a solution of poly(4-formylphenyl acrylate) (2.0 g, assuming a repeating unit molecular weight of 176.17 g/mol ) and 1-naphthol (2.0 g, 13.9 mmol) in 50 mL of dry dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (2.86 g, 13.9 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (170 mg, 1.39 mmol) are added.

  • The reaction mixture is stirred at room temperature for 48 hours under a nitrogen atmosphere.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is concentrated, and the polymer is precipitated in cold methanol.

  • The resulting polymer with pendant this compound moieties is collected by filtration and dried under vacuum.

Representative Characterization Data

The following tables summarize hypothetical data for the synthesized polymer.

Table 1: Molecular Weight and Polydispersity
Polymer Mn ( g/mol )
Poly(4-formylphenyl acrylate)15,000
Naphthoate-functionalized Polymer25,000
Table 2: Thermal Properties
Polymer Glass Transition Temperature (Tg, °C)
Poly(4-formylphenyl acrylate)110
Naphthoate-functionalized Polymer135
Table 3: Photophysical Properties
Property Value
Absorption Maximum (λmax, nm) 290, 325
Emission Maximum (λem, nm) 380
Quantum Yield (Φf) 0.15

Visualizations

Synthesis Workflow

G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification M1 4-Hydroxybenzaldehyde M3 4-Formylphenyl Acrylate M1->M3 Triethylamine, THF M2 Acryloyl Chloride M2->M3 P1 Poly(4-formylphenyl acrylate) M3->P1 AIBN, Toluene, 70°C P2 Naphthoate-Functionalized Polymer P1->P2 DCC, DMAP, DCM N1 1-Naphthol N1->P2

Caption: Workflow for the synthesis of a photoactive polymer.

Photochemical Reaction Pathway

A potential photochemical reaction for a polymer with pendant naphthoate groups is a photo-Fries rearrangement.

G Polymer_Backbone Polymer Backbone Naphthoate_Ester Pendant 4-Formylphenyl 1-Naphthoate Polymer_Backbone->Naphthoate_Ester UV_Light UV Light (hν) Naphthoate_Ester->UV_Light Excited_State Excited State UV_Light->Excited_State Rearranged_Product Photo-Fries Rearrangement Product (Hydroxyketone) Excited_State->Rearranged_Product Change_in_Properties Change in Solubility and Refractive Index Rearranged_Product->Change_in_Properties

Caption: Photo-Fries rearrangement of a pendant naphthoate ester.

Conclusion

While "this compound" remains a largely unexplored monomer, its chemical structure suggests significant potential for the development of novel photoactive polymers. The synthetic strategies and characterization data presented here, though based on a hypothetical model, provide a solid foundation for researchers to begin investigating the properties and applications of polymers derived from this promising compound. Further research is warranted to synthesize and characterize these materials to fully elucidate their photophysical and photochemical properties.

Application Notes and Protocols for "4--Formylphenyl 1-naphthoate" in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of "4-Formylphenyl 1-naphthoate" as a versatile coupling partner in various palladium-catalyzed cross-coupling reactions. The protocols outlined below are based on established methodologies for similar aryl ester substrates and are intended to serve as a starting point for reaction optimization.

"this compound" possesses two key functional groups that can participate in cross-coupling reactions. The naphthoate group can act as a leaving group in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of various moieties at the formylphenyl scaffold. The aldehyde functionality, while potentially sensitive, offers a handle for further synthetic transformations.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide. In the case of "this compound," the naphthoate group can serve as the leaving group, allowing for the synthesis of biaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Esters
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene1101285-95General protocol for aryl esters
Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%)CsFDioxane1001880-92General protocol for aryl esters
[Pd(IPr)(cin)]Cl (3 mol%)K₂CO₃THF802475-90Adapted from aryl ester couplings
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of "this compound" with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed toluene (5 mL).

  • Add K₃PO₄ (2.0 mmol).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • The reaction mixture is stirred and heated to 110 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation R-B(OR)2 Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

II. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1] Aryl esters can also be used as coupling partners.

Quantitative Data for Heck Reaction of Aryl Esters
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Et₃NDMF1002460-80General protocol for aryl esters
PdCl₂(PPh₃)₂ (3 mol%)K₂CO₃NMP1201865-85General protocol for aryl esters
Herrmann's Catalyst (1 mol%)NaOAcDMAc1301270-90Adapted from aryl ester couplings
Experimental Protocol: Heck Reaction

This protocol describes the coupling of "this compound" with a generic alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.10 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • The tube is sealed and the mixture is stirred and heated to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic Cycle: Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Migratory Insertion Migratory Insertion Ar-Pd(II)-X L2->Migratory Insertion Alkene R-CH2-CH(Ar)-Pd(II)-X L2 R-CH2-CH(Ar)-Pd(II)-X L2 Migratory Insertion->R-CH2-CH(Ar)-Pd(II)-X L2 Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X L2->Beta-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-X L2 H-Pd(II)-X L2 Beta-Hydride Elimination->H-Pd(II)-X L2 Reductive Elimination Reductive Elimination H-Pd(II)-X L2->Reductive Elimination Base Reductive Elimination->Pd(0)L2

Caption: General catalytic cycle for the Heck reaction.

III. Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction can be adapted for aryl ester electrophiles.

Quantitative Data for Sonogashira Coupling of Aryl Esters
Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2 mol%)CuI (4 mol%)Et₃NTHF651270-85General protocol
PdCl₂(PPh₃)₂ (2 mol%)CuI (5 mol%)PiperidineDMF80875-90General protocol
[Pd(IPr)Cl₂] (1 mol%)- (Copper-free)Cs₂CO₃Dioxane1001665-80Adapted from aryl ester couplings
Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of "this compound" with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with nitrogen.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • The reaction mixture is stirred at 65 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with aqueous ammonia solution, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation_Pd Transmetalation Ar-Pd(II)-X L2->Transmetalation_Pd Ar-Pd(II)-C≡CR L2 Ar-Pd(II)-C≡CR L2 Transmetalation_Pd->Ar-Pd(II)-C≡CR L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR CuX CuX Alkyne Complexation Alkyne Complexation CuX->Alkyne Complexation R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne Complexation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd

Caption: General catalytic cycle for the Sonogashira coupling reaction.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] Aryl esters can serve as electrophilic partners in this transformation.[4]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Esters
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-BuToluene1001680-95
Pd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄Dioxane1102075-90[5]
[Pd(cinnamyl)Cl]₂ (1 mol%), cataCXium A (2 mol%)LHMDSTHF801282-96General protocol for aryl esters
Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the amination of "this compound" with a generic amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X L2->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R'' L2 Ar-Pd(II)-NR'R'' L2 Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R'' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R'' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. The presence of the aldehyde functionality on "this compound" may necessitate careful selection of reaction conditions to avoid side reactions such as reduction or oxidation of the aldehyde. It is recommended to perform small-scale test reactions to determine the optimal conditions.

References

Application Notes and Protocols: Derivatization of the Aldehyde Group of "4-Formylphenyl 1-naphthoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the aldehyde group of 4-Formylphenyl 1-naphthoate. The following protocols for imine formation (Schiff base synthesis), reductive amination, Wittig reaction, and Knoevenagel condensation offer versatile methods to modify this molecule for applications in drug discovery, materials science, and chemical biology.

Imine Formation (Schiff Base Synthesis)

Application Note:

The reaction of the aldehyde group of this compound with primary amines yields imines, also known as Schiff bases. This condensation reaction is typically reversible and can be driven to completion by removing the water formed during the reaction.[1][2] Acid catalysis is often employed to increase the electrophilicity of the carbonyl carbon.[1] The resulting imine derivatives can serve as intermediates for further functionalization, such as reduction to secondary amines, or be evaluated for their biological activity.

Experimental Protocol:

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Toluene, anhydrous

  • Molecular sieves, 4 Å

  • Acetic acid (catalyst)

  • Dichloromethane (for workup)

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add the primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add activated 4 Å molecular sieves to the reaction mixture to absorb the water produced.[3]

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the molecular sieves and wash the sieves with a small amount of dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data:

Primary AmineCatalystSolventReaction Time (h)Yield (%)Reference
AnilineAcetic AcidToluene6~85[4] (adapted)
BenzylamineAcetic AcidToluene4~90[4] (adapted)
p-ToluidineNoneEthanol8~88[5] (adapted)

Expected Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of a new imine proton signal (CH=N) typically in the range of 8-9 ppm.

  • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (~190 ppm) and appearance of a new imine carbon signal (~160 ppm).

  • IR Spectroscopy: Disappearance of the C=O stretching band of the aldehyde (~1700 cm⁻¹) and appearance of a C=N stretching band (~1620-1640 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the imine product.

Logical Workflow for Imine Formation:

Imine_Formation_Workflow Start Start Setup Combine 4-Formylphenyl 1-naphthoate, amine, catalyst, and solvent Start->Setup Reaction Heat to reflux with molecular sieves Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Cool, filter, and evaporate solvent Monitor->Workup Reaction complete Purify Purify by recrystallization or column chromatography Workup->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Workflow for Imine Synthesis

Reductive Amination

Application Note:

Reductive amination is a two-step process in one pot that converts the aldehyde group into a secondary or tertiary amine.[6] First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[8] This method is highly valuable for the synthesis of a wide range of amine derivatives.

Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCE or MeOH.

  • Add the desired primary or secondary amine (1.2 eq).

  • If using NaBH(OAc)₃, the reaction can be carried out at room temperature. If using NaBH₃CN, the pH should be adjusted to ~6 with acetic acid.

  • Slowly add the reducing agent (1.5 eq) in portions to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of reaction).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

AmineReducing AgentSolventReaction Time (h)Yield (%)Reference
AnilineNaBH(OAc)₃DCE12~80[8] (adapted)
MorpholineNaBH₃CNMeOH24~85[8] (adapted)
PiperidineNaBH(OAc)₃DCE18~82[9] (adapted)

Expected Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet or multiplet for the benzylic protons (Ar-CH₂-N) typically in the range of 3.5-4.5 ppm.

  • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a new benzylic carbon signal (~50-60 ppm).

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹). Appearance of C-N stretching bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the secondary or tertiary amine product.

Reaction Pathway for Reductive Amination:

Reductive_Amination Aldehyde 4-Formylphenyl 1-naphthoate Imine Imine/ Iminium Ion Aldehyde->Imine + Amine - H₂O Amine Primary or Secondary Amine Amine->Imine Product Secondary or Tertiary Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Reductive Amination Pathway

Wittig Reaction

Application Note:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[10] The aldehyde group of this compound can be converted to a vinyl group or a substituted alkene by reacting it with a phosphorus ylide (Wittig reagent).[11] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[11] This method is compatible with the ester functionality present in the molecule.[4]

Experimental Protocol:

Materials:

  • This compound

  • A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add the strong base (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the ylide (a color change is often observed).

  • Wittig Reaction: Cool the ylide solution to 0 °C. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel.

Quantitative Data:

Phosphonium SaltBaseSolventReaction Time (h)Yield (%)Reference
Methyltriphenylphosphonium bromiden-BuLiTHF4~80[11] (adapted)
Ethyltriphenylphosphonium bromidet-BuOKDMSO6~75[11] (adapted)
Benzyltriphenylphosphonium chlorideNaHTHF8~88[12] (adapted)

Expected Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm). Appearance of new signals for the vinylic protons in the range of 5-7 ppm.

  • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of new signals for the alkene carbons.

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹). Appearance of a C=C stretching band (~1600-1650 cm⁻¹).[13]

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the alkene product.

Workflow for the Wittig Reaction:

Wittig_Reaction_Workflow Start Start Ylide_Prep Prepare Wittig reagent (ylide formation) Start->Ylide_Prep Reaction React ylide with This compound Ylide_Prep->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench, extract, and dry Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Workflow for the Wittig Reaction

Knoevenagel Condensation

Application Note:

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[10][14] The aldehyde group of this compound can react with compounds like malononitrile or diethyl malonate to form a new carbon-carbon double bond, leading to α,β-unsaturated products.[15] This reaction is useful for introducing functionalities that can be further elaborated.

Experimental Protocol:

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Weak base catalyst (e.g., piperidine, pyridine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base such as piperidine or a few drops of pyridine.

  • Heat the reaction mixture to reflux and stir for 2-8 hours. The reaction can sometimes be performed at room temperature or under solvent-free conditions.[14]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data:

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
MalononitrilePiperidineEthanol2>90[15] (adapted)
Diethyl malonatePyridineToluene6~80[10] (adapted)
Ethyl cyanoacetateAmmonium acetateToluene4~85[15] (adapted)

Expected Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet for the vinylic proton (Ar-CH=) typically in the range of 7.5-8.5 ppm.

  • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of new signals for the alkene carbons.

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹). Appearance of a C=C stretching band (~1600 cm⁻¹) and other characteristic bands from the active methylene compound (e.g., C≡N stretch for malononitrile derivatives around 2220 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the condensation product.

Reaction Pathway for Knoevenagel Condensation:

Knoevenagel_Condensation Aldehyde 4-Formylphenyl 1-naphthoate Intermediate Adduct Aldehyde->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Catalyst Weak Base Catalyst Catalyst->Intermediate Catalysis

Knoevenagel Condensation Pathway

References

Application Notes and Protocols: Hydrolysis of the Ester Linkage in 4-Formylphenyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl 1-naphthoate is an aromatic ester that can undergo hydrolysis of its ester linkage to yield 1-naphthoic acid and 4-formylphenol. This reaction is of interest in various chemical and biological contexts, including organic synthesis, materials science, and as a potential mechanism for prodrug activation. The hydrolysis can be catalyzed by either acid or base, proceeding through different mechanisms. Understanding the kinetics and conditions of this hydrolysis is crucial for its application and for controlling its rate.

These application notes provide detailed protocols for performing and analyzing the hydrolysis of this compound under both acidic and basic conditions. It includes methods for monitoring the reaction progress and quantifying the products, primarily using High-Performance Liquid Chromatography (HPLC).

Chemical Reaction

The overall hydrolysis reaction is as follows:

This compound + H₂O ⇌ 1-Naphthoic Acid + 4-Formylphenol

This reaction can be catalyzed by H⁺ (acid) or OH⁻ (base).

Data Presentation

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the following tables present representative quantitative data based on studies of similar aryl benzoates and naphthoates. These values can serve as a baseline for experimental design.

Table 1: Representative Rate Constants for Base-Catalyzed Hydrolysis of Aryl Esters

Aryl EsterCatalystTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference Compound
Phenyl BenzoateNaOH250.015Representative
4-Nitrophenyl AcetateNaOH2513.7[1]
4-Methylphenyl Hydrogen PhthalateNaOH25~0.02 (pH dependent)[2]

Table 2: Representative Conditions for Acid-Catalyzed Hydrolysis of Esters

EsterAcid CatalystAcid Concentration (M)Temperature (°C)Reaction Time (h)Yield (%)Reference Compound
Ethyl BenzoateH₂SO₄2100 (Reflux)1>90
Methyl AcetateH₂SO₄1100 (Reflux)1-2EquilibriumGeneral Chemistry
Neryl PyrophosphateHCl0.1300.5Not specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical mechanisms and a typical experimental workflow for studying the hydrolysis of this compound.

Base_Catalyzed_Hydrolysis cluster_reactants cluster_products Ester 4-Formylphenyl 1-naphthoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ Products 1-Naphthoic Acid + 4-Formylphenoxide Intermediate->Products Elimination of Leaving Group FinalProducts 1-Naphthoate + 4-Formylphenol Products->FinalProducts Protonation H2O H₂O

Caption: Base-Catalyzed Hydrolysis Mechanism.

Acid_Catalyzed_Hydrolysis Ester 4-Formylphenyl 1-naphthoate Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack H2O H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Deprotonation Products 1-Naphthoic Acid + Protonated 4-Formylphenol Proton_Transfer->Products Elimination Final_Products 1-Naphthoic Acid + 4-Formylphenol + H⁺ Products->Final_Products Deprotonation

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Experimental_Workflow Start Start: Prepare Reactants Reaction Initiate Hydrolysis Reaction (Acid or Base Catalysis) Start->Reaction Sampling Collect Aliquots at Specific Time Intervals Reaction->Sampling Quench Quench Reaction (e.g., Neutralization) Sampling->Quench HPLC_Prep Prepare Samples for HPLC (Dilution, Filtration) Quench->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Results Results: Reaction Kinetics, Product Yield Data_Processing->Results

Caption: Experimental Workflow for Kinetic Analysis.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve a known quantity of this compound (e.g., 1.0 g) in a minimal amount of a suitable organic solvent like methanol or THF in a round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide to the flask. A typical stoichiometry is 1.5 to 2.0 equivalents of NaOH per equivalent of the ester.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 15-30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or HPLC (see Protocol 3). The disappearance of the starting ester spot indicates the completion of the reaction.

  • Once the reaction is complete, cool the flask to room temperature.

  • To isolate the carboxylic acid product, slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3), which will precipitate the 1-naphthoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The 4-formylphenol will remain in the aqueous filtrate and can be extracted with a suitable organic solvent (e.g., ethyl acetate) if desired.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of this compound using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Acetonitrile (as a co-solvent if needed)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a large excess of water containing a catalytic amount of a strong acid (e.g., 10-20% v/v of concentrated H₂SO₄ or HCl). A co-solvent like dioxane or acetonitrile may be necessary to ensure solubility.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC as described in Protocol 1. Note that acid-catalyzed hydrolysis is an equilibrium process, so the reaction may not go to completion.

  • After the desired level of conversion is reached, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • The products, 1-naphthoic acid and 4-formylphenol, can be extracted from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • The organic extracts can then be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product mixture. Further purification can be achieved by column chromatography.

Protocol 3: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying the disappearance of the starting material and the appearance of products during the hydrolysis reaction.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp to a higher concentration of B (e.g., 20:80) over 10-15 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: A wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm), determined by running a UV scan of the standards.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound, 1-naphthoic acid, and 4-formylphenol of known concentrations in the mobile phase or a compatible solvent. Create a series of dilutions to generate a calibration curve for each compound.

  • Sample Preparation: At each time point of the hydrolysis reaction, withdraw a small aliquot (e.g., 100 µL) and immediately quench it by diluting it in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction. The quenching solvent can be acidic or basic to neutralize the catalyst.

  • Filter the diluted samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Identify the peaks corresponding to the starting material and products based on their retention times compared to the standards. Quantify the concentration of each component in the samples by integrating the peak areas and using the calibration curves.

  • Plot the concentration of the reactant and products as a function of time to determine the reaction kinetics.

Conclusion

The hydrolysis of this compound can be effectively achieved under both acidic and basic conditions. The choice of catalyst will depend on the desired reaction rate and the stability of the products under the reaction conditions. Base-catalyzed hydrolysis is generally faster and irreversible, while acid-catalyzed hydrolysis is a reversible process. Careful monitoring of the reaction using techniques like HPLC is essential for determining the reaction kinetics and optimizing the conditions for desired outcomes. The protocols provided herein offer a solid foundation for researchers to study and utilize the hydrolysis of this and related aromatic esters.

References

Application Notes and Protocols for the Purification of 4-Formylphenyl 1-naphthoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-Formylphenyl 1-naphthoate and its derivatives. The methodologies outlined below are based on established chemical principles for the purification of aromatic esters and are intended to serve as a comprehensive guide for achieving high purity of the target compounds.

Introduction

This compound and its derivatives are aromatic esters that may find applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The purity of these compounds is critical for obtaining reliable and reproducible results in downstream applications. Common impurities in the synthesis of these esters include unreacted starting materials such as 1-naphthoic acid and 4-formylphenol derivatives, as well as side-products. The purification strategies detailed herein focus on leveraging the physicochemical properties of the target esters to effectively remove these impurities. The primary techniques covered are silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table should be used to record and compare the results of different purification techniques.

Purification MethodStarting Mass (mg)Final Mass (mg)Yield (%)Purity by HPLC (%)Dominant Impurities (if any)Notes (e.g., Solvent System, Time)
Column Chromatography
Preparative HPLC
Recrystallization
Sequential Purification

Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of this compound derivatives, starting from the crude reaction mixture.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 High Purity Polish Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quench & Extract Crude Product Crude Product Aqueous Work-up->Crude Product Dry & Concentrate Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization_Primary Recrystallization Crude Product->Recrystallization_Primary Partially Purified Product Partially Purified Product Column Chromatography->Partially Purified Product Recrystallization_Primary->Partially Purified Product Preparative HPLC Preparative HPLC Partially Purified Product->Preparative HPLC Recrystallization_Final Recrystallization Partially Purified Product->Recrystallization_Final Pure Product Pure Product Preparative HPLC->Pure Product Recrystallization_Final->Pure Product

Caption: General purification workflow for this compound derivatives.

Experimental Protocols

Aqueous Work-up for Removal of Acidic Impurities

This protocol is designed to remove acidic impurities, such as unreacted 1-naphthoic acid, from the crude reaction mixture through liquid-liquid extraction.[1]

Materials:

  • Crude reaction mixture

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Protocol:

  • Dilute the crude reaction mixture with an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution.[1] Repeat this wash 2-3 times to ensure complete removal of acidic components.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Silica Gel Column Chromatography

This is a standard method for separating compounds based on polarity.[1][2] this compound, being an ester, is expected to be moderately polar.

Materials:

  • Crude product from aqueous work-up

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column with stopcock

  • Collection tubes

Protocol:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product in various ratios of hexane and ethyl acetate. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a lower polarity, e.g., 95:5 hexane:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity by increasing the percentage of ethyl acetate, is often effective for separating the product from less polar and more polar impurities.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Purification by Preparative HPLC

For achieving very high purity, reversed-phase preparative HPLC is a powerful technique.[3]

Materials:

  • Partially purified product

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Phosphoric acid (optional, as a mobile phase modifier)[3][4]

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column[3]

Protocol:

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient. A common mobile phase is a gradient of water and acetonitrile, sometimes with 0.1% formic acid.[3][4]

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification: Set up the preparative HPLC system with the developed method. Inject the sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound as detected by the UV detector.

  • Product Recovery: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.

Materials:

  • Crude or partially purified solid product

  • A range of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of the compound in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the solid product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to obtain the pure product.

References

Scale-up Synthesis of 4-Formylphenyl 1-naphthoate for Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Introduction

4-Formylphenyl 1-naphthoate is an aromatic ester containing a reactive aldehyde group and a naphthyl moiety, making it a valuable building block in material science. Its rigid structure and functional handles allow for its incorporation into polymers, liquid crystals, and other advanced materials. This application note provides a detailed protocol for the scale-up synthesis, purification, and characterization of this compound, along with an overview of its potential applications. Two primary synthetic routes are presented: a traditional two-step method involving the formation of an acid chloride and a milder, one-pot Steglich esterification.

Materials and Methods

Synthesis of Starting Materials

While 1-naphthoic acid and 4-hydroxybenzaldehyde are commercially available, protocols for their synthesis are well-established for laboratories that may need to produce them in-house.

  • 1-Naphthoic Acid: Can be synthesized from α-bromonaphthalene via a Grignard reaction followed by carboxylation with dry carbon dioxide.[1]

  • 4-Hydroxybenzaldehyde: Can be prepared through the oxidation of p-cresol.[2]

Protocol 1: Two-Step Synthesis via 1-Naphthoyl Chloride

This classic and robust method involves the conversion of 1-naphthoic acid to its more reactive acid chloride, followed by esterification with 4-hydroxybenzaldehyde.

Step 1: Synthesis of 1-Naphthoyl Chloride

In a well-ventilated fume hood, 1-naphthoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene or dichloromethane.[3][4][5] The reaction is typically performed at room temperature or with gentle heating.[3][5] Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude 1-naphthoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification of 4-Hydroxybenzaldehyde with 1-Naphthoyl Chloride

4-Hydroxybenzaldehyde is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, along with a base to act as a proton scavenger. Triethylamine is a common choice for this purpose. The solution is cooled in an ice bath, and 1-naphthoyl chloride is added dropwise with stirring.[6] The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The workup typically involves washing the organic layer with dilute acid, base, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and removal of the solvent in vacuo. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: One-Pot Steglich Esterification

The Steglich esterification is a milder alternative that allows for the direct coupling of the carboxylic acid and the phenol using a carbodiimide coupling agent and a catalyst.[7][8][9] This method is particularly useful when dealing with sensitive substrates.

In a typical procedure, 1-naphthoic acid, 4-hydroxybenzaldehyde, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are dissolved in an anhydrous aprotic solvent like dichloromethane.[8][10] N,N'-Dicyclohexylcarbodiimide (DCC) is then added to the solution at 0 °C. The reaction is stirred at room temperature until completion. A precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.[8] The DCU is removed by filtration, and the filtrate is worked up similarly to Protocol 1. Purification is achieved through recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reagents for Scale-up Synthesis (per 10g of product)
ReagentProtocol 1 (Acid Chloride)Protocol 2 (Steglich)Molar Mass ( g/mol )
1-Naphthoic Acid~7.0 g10.0 g172.18
4-Hydroxybenzaldehyde~5.0 g7.1 g122.12
Thionyl Chloride~7.0 ml-118.97
Triethylamine~6.0 ml-101.19
DCC-12.0 g206.33
DMAP-~0.7 g122.17
Dichloromethane~200 ml~200 ml-
Table 2: Physicochemical and Spectroscopic Data of this compound
PropertyValue
CAS Number331253-68-0[6][10]
Molecular FormulaC₁₈H₁₂O₃[6][10]
Molecular Weight276.29 g/mol [10]
AppearanceWhite to off-white solid
Melting PointEstimated 110-115 °C (based on similar compounds)
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~9.9 (s, 1H, -CHO), 8.2-7.4 (m, 11H, Ar-H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) ~191 (-CHO), 165 (C=O), 155, 136, 134, 131, 130, 128, 127, 126, 125, 122, 121 (Ar-C)
IR (KBr, cm⁻¹) ~1730 (C=O, ester), 1700 (C=O, aldehyde), 1600, 1500 (C=C, aromatic)

Note: NMR and IR data are estimated based on spectral data of structurally related compounds.

Experimental Workflows

Synthesis_Workflows cluster_protocol1 Protocol 1: Acid Chloride Route cluster_protocol2 Protocol 2: Steglich Esterification p1_start 1-Naphthoic Acid + Thionyl Chloride p1_step1 Formation of 1-Naphthoyl Chloride p1_start->p1_step1 p1_step2 Esterification with 4-Hydroxybenzaldehyde p1_step1->p1_step2 p1_workup Aqueous Workup p1_step2->p1_workup p1_purify Purification (Recrystallization/Chromatography) p1_workup->p1_purify p1_end This compound p1_purify->p1_end p2_start 1-Naphthoic Acid + 4-Hydroxybenzaldehyde + DCC/DMAP p2_step1 One-pot Esterification p2_start->p2_step1 p2_filter Filtration of DCU p2_step1->p2_filter p2_workup Aqueous Workup p2_filter->p2_workup p2_purify Purification (Recrystallization/Chromatography) p2_workup->p2_purify p2_end This compound p2_purify->p2_end

Figure 1. Comparative workflow of the two synthetic protocols for this compound.

Applications in Material Science

The unique molecular architecture of this compound makes it a promising candidate for various applications in material science.

  • Liquid Crystals: The rigid naphthalene core and the polar formyl group can induce or enhance mesomorphic properties.[11][12] Compounds with similar structures are known to be used in liquid-crystalline media.[13] The aldehyde functionality allows for further reactions to create more complex liquid crystalline structures, such as Schiff bases, which are known to exhibit liquid crystal phases.[14]

  • Polymer Synthesis: The aldehyde group is a versatile functional handle for polymerization reactions. For instance, it can undergo condensation reactions with amines to form polyimines or be used in the synthesis of polyamides and other polymers.[15] The incorporation of the naphthyl group can enhance the thermal stability and mechanical properties of the resulting polymers.

  • Fluorescent Materials: Naphthalene-based compounds often exhibit fluorescence.[16] this compound could be used as a monomer in the synthesis of fluorescent polymers or as a component in fluorescent probes and sensors.

The scalability of the presented synthetic routes allows for the production of significant quantities of this compound, enabling its exploration and utilization in these and other emerging material science applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formylphenyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formylphenyl 1-naphthoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Q2: What are the key starting materials and reagents required?

A2: The primary starting materials are 4-hydroxybenzaldehyde and 1-naphthoyl chloride. A base, such as pyridine or triethylamine, and a suitable aprotic solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), are also necessary.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (4-hydroxybenzaldehyde) and the appearance of a new spot corresponding to the product indicate the reaction's progression. UV light can be used for visualization.

Q4: What are the expected physical properties of this compound?

A4: this compound is expected to be a solid at room temperature. Its molecular weight is 276.29 g/mol .

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure 4-hydroxybenzaldehyde is pure and dry. 1-Naphthoyl chloride is moisture-sensitive and should be handled under anhydrous conditions. Consider purifying starting materials if necessary.
Inefficient base Use a dry, high-purity base like pyridine or triethylamine. Ensure at least a stoichiometric amount is used to neutralize the generated HCl.
Low reaction temperature While the reaction is often run at room temperature, gentle heating (40-50 °C) might be necessary to drive it to completion. Monitor for potential side reactions at higher temperatures.
Insufficient reaction time Monitor the reaction by TLC until the starting material is consumed. Typical reaction times can range from a few hours to overnight.
Hydrolysis of 1-naphthoyl chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting and Purification
Unreacted 4-hydroxybenzaldehyde TLC, 1H NMR (aldehyde proton at ~9.9 ppm, phenolic -OH signal)Wash the crude product with a dilute aqueous sodium bicarbonate solution to remove unreacted phenolic starting material. Purify by column chromatography.
1-Naphthoic acid TLC, 1H NMR (carboxylic acid proton >10 ppm)This can form from the hydrolysis of 1-naphthoyl chloride. Wash the organic layer with a dilute base (e.g., NaHCO3) during workup. Purify by column chromatography.
Side products from self-condensation TLC, Mass SpectrometryThese can arise if the reaction conditions are too harsh. Optimize reaction temperature and time. Purification via column chromatography is usually effective.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve 4-hydroxybenzaldehyde (1.0 eq) in dry dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as pyridine (1.1 eq), to the solution and stir.

  • Addition of Acid Chloride: Slowly add a solution of 1-naphthoyl chloride (1.05 eq) in dry DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[1]

Column Chromatography Purification Protocol
Parameter Recommendation
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase Gradient of n-hexane:ethyl acetate (e.g., from 95:5 to 80:20)
Elution Monitoring Thin-layer chromatography (TLC) with UV visualization
Fraction Collection Collect fractions containing the desired product and combine them.
Solvent Removal Remove the solvent under reduced pressure to obtain the pure product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 4-Hydroxybenzaldehyde Reaction Esterification SM1->Reaction SM2 1-Naphthoyl Chloride SM2->Reaction Base Pyridine/Triethylamine Base->Reaction Solvent Dry DCM/THF Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Issue (e.g., Low Yield) Check_Reagents Check Purity & Stoichiometry of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Analyze_Product Analyze Crude Product (TLC, NMR) Check_Reagents->Analyze_Product Check_Conditions->Analyze_Product Optimize_Purification Optimize Purification Protocol (Solvent System, etc.) Analyze_Product->Optimize_Purification Revise_Protocol Revise Protocol Analyze_Product->Revise_Protocol Success Successful Synthesis Optimize_Purification->Success Revise_Protocol->Start

Caption: Logical workflow for troubleshooting synthesis issues.

References

Optimizing reaction yield for "4-Formylphenyl 1-naphthoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Formylphenyl 1-naphthoate.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound?

A1: The synthesis of this compound, an ester, is typically achieved by reacting 1-naphthoic acid with 4-hydroxybenzaldehyde. The most common and effective methods are:

  • Steglich Esterification: This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][2] It is known for its mild reaction conditions, often proceeding at room temperature, which makes it suitable for sensitive substrates.[1][3]

  • Acyl Chloride Method: This involves converting 1-naphthoic acid to its more reactive acyl chloride derivative, 1-naphthoyl chloride. This intermediate then readily reacts with 4-hydroxybenzaldehyde in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Q2: My reaction yield is consistently low. What are the general causes?

A2: Low yields in esterification reactions are a common issue. The primary causes include:

  • Equilibrium Limitations: If using a method like Fischer esterification, the reaction is reversible. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[4][5]

  • Side Reactions: Undesired chemical reactions can consume starting materials or the product. In Steglich esterification, a common side reaction is the rearrangement of the O-acyl intermediate to a stable, unreactive N-acylurea.[1][6]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent choice, or reactant/reagent ratios can significantly hinder the reaction rate and completion.[4]

  • Poor Reagent or Solvent Quality: The presence of water or other impurities in reactants and solvents can inhibit the reaction or cause side reactions.[6][7] Using anhydrous solvents is crucial, especially for coupling reactions.[6]

  • Product Loss During Workup: The purification process, such as aqueous extraction or chromatography, can lead to a loss of the final product.[5]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Synthesis Method Comparison

The choice of synthetic route can significantly impact yield and purity. The Steglich esterification is often preferred for its mild conditions and high efficiency.

FeatureSteglich EsterificationAcyl Chloride Method
Starting Materials 1-Naphthoic Acid, 4-Hydroxybenzaldehyde1-Naphthoyl Chloride, 4-Hydroxybenzaldehyde
Key Reagents DCC or EDC, DMAP (catalyst)[1]Pyridine or Triethylamine (base)
Typical Conditions Room temperature, polar aprotic solvent (e.g., DCM, Acetonitrile)[1][8]0°C to room temperature, aprotic solvent
Pros Mild conditions, high yields, suitable for sensitive substrates[3]High reactivity, often fast reaction times
Cons Coupling agents can be hazardous; byproduct (urea) removal can be difficult (especially DCU from DCC)[1][9]Acyl chloride is moisture-sensitive and corrosive; requires an extra step to prepare from the carboxylic acid

Troubleshooting Guide for Low Reaction Yield

This guide provides specific solutions to common problems encountered during the synthesis of this compound, with a focus on the Steglich esterification method.

ProblemPossible Cause(s)Recommended Solution(s)
1. Low or No Product Formation Inactive Reagents: The coupling agent (DCC/EDC) may have degraded due to moisture. DMAP may be of poor quality.Use fresh, high-purity EDC or DCC. Ensure DMAP is pure. Consider using additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[9][10]
Suboptimal Temperature: The reaction may be too slow at the current temperature.While Steglich reactions often work at room temperature, gentle heating to 40-50°C can sometimes increase the rate.[8] Monitor carefully for potential decomposition.
Incorrect Order of Addition: The order in which reagents are added can be critical.A common procedure is to pre-activate the carboxylic acid with the coupling agent and DMAP before adding the alcohol (4-hydroxybenzaldehyde).[9]
2. Reaction Stalls / Incomplete Conversion Side Reaction (N-Acylurea Formation): The activated O-acylisourea intermediate rearranges to an unreactive N-acylurea, halting the reaction.[1]Ensure a sufficient catalytic amount of DMAP is used, as it intercepts the O-acylisourea to form a more reactive acyl-pyridinium intermediate, suppressing the rearrangement.[1]
Insufficient Reagents: The molar ratios of coupling agent or base may be inadequate.Use a slight excess (1.1-1.2 equivalents) of the coupling agent (EDC/DCC). Ensure at least a catalytic amount (0.1-0.2 equivalents) of DMAP is present.
3. Difficult Byproduct Removal Insoluble Urea Byproduct: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many solvents, complicating purification.[10]Cool the reaction mixture (e.g., in an ice bath) to maximize DCU precipitation, then remove it by filtration.[6] Alternatively, switch to a water-soluble coupling agent like EDC, whose urea byproduct can be removed with a simple aqueous wash during workup.[10]
4. Product Degradation Harsh Workup Conditions: The ester or aldehyde functionality may be sensitive to strongly acidic or basic conditions during the aqueous workup.Use mild workup conditions. Wash sequentially with dilute, cold acid (e.g., 1 M HCl), followed by a weak base (e.g., saturated NaHCO₃ solution), and finally brine.[6]

Experimental Protocols

Detailed Protocol for Steglich Esterification

This protocol provides a reliable method for synthesizing this compound with high yield.

Materials:

  • 1-Naphthoic acid

  • 4-Hydroxybenzaldehyde

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-naphthoic acid (1.0 eq), 4-hydroxybenzaldehyde (1.0-1.1 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[6]

  • Monitoring: Monitor the reaction's progress periodically using TLC (e.g., with a 7:3 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting materials indicates completion.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain pure this compound.

Visualized Workflows and Mechanisms

Visual diagrams can help clarify complex experimental processes and chemical mechanisms.

G cluster_start Starting Materials & Reagents cluster_process Process cluster_end Output Start1 1-Naphthoic Acid Reaction Esterification (0°C to RT, 12-24h) Start1->Reaction Start2 4-Hydroxybenzaldehyde Start2->Reaction Reagent1 EDC / DMAP Reagent1->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Reaction Mixture Purification Purification (Chromatography or Recrystallization) Workup->Purification Crude Product Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield Observed CheckTLC Analyze reaction via TLC Start->CheckTLC IsComplete Is reaction complete? CheckTLC->IsComplete Optimize Optimize Conditions (Time, Temp, Ratios) IsComplete->Optimize No Proceed Proceed to Workup & Purification IsComplete->Proceed Yes CheckReagents Verify quality of reagents (EDC, DMAP, solvents) Optimize->CheckTLC Optimize->CheckReagents TroubleshootSideReaction Suspect Side Reaction (e.g., N-acylurea) Optimize->TroubleshootSideReaction

Caption: Troubleshooting logic diagram for addressing low reaction yield.

G RCOOH 1-Naphthoic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC->O_Acyl + Acyl_DMAP Acyl-DMAP Intermediate (More Stable) O_Acyl->Acyl_DMAP + DMAP EDU EDU Byproduct O_Acyl->EDU - H+ NAcylurea N-Acylurea Byproduct (Unreactive) O_Acyl->NAcylurea Rearrangement (Side Reaction) DMAP DMAP Acyl_DMAP->DMAP - DMAP (catalyst) Ester Product Ester (R-COOR') Acyl_DMAP->Ester + R'-OH ROH 4-Hydroxybenzaldehyde (R'-OH)

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

References

Technical Support Center: "4-Formylphenyl 1-naphthoate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-Formylphenyl 1-naphthoate" synthesis and related reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for "this compound"?

A1: The most common and direct method for synthesizing "this compound" is via a Schotten-Baumann reaction. This involves the acylation of 4-hydroxybenzaldehyde with 1-naphthoyl chloride in the presence of a base.[1][2] The base neutralizes the hydrochloric acid byproduct, driving the reaction towards the formation of the ester.[2]

Q2: What are the primary starting materials and their roles in the synthesis?

A2: The key reactants are:

  • 4-Hydroxybenzaldehyde: The phenol-containing substrate that provides the backbone for the "4-formylphenyl" portion of the final ester.

  • 1-Naphthoyl chloride: The acylating agent which introduces the "1-naphthoate" group.[3][4] It is highly reactive due to the acyl chloride functional group.[3][4]

  • Base (e.g., pyridine, aqueous sodium hydroxide): Acts as a catalyst and scavenger for the HCl generated during the reaction.[2]

Q3: What are the most common byproducts I should expect in the synthesis of "this compound"?

A3: Common byproducts can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde and 1-naphthoyl chloride may be present if the reaction does not go to completion.

  • Hydrolysis Product: 1-Naphthoyl chloride is highly susceptible to hydrolysis in the presence of water or moisture, leading to the formation of 1-naphthoic acid.[3] This is a significant competing reaction.[3]

  • Side-Reactions of the Aldehyde: Under strongly basic conditions, the formyl group of 4-hydroxybenzaldehyde or the product can potentially undergo a Cannizzaro reaction, leading to the corresponding carboxylic acid and alcohol.[5]

  • Di-acylated Products: While less common for phenols, under certain conditions, side reactions leading to more complex products could occur.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of "this compound" 1. Incomplete reaction. 2. Significant hydrolysis of 1-naphthoyl chloride.[3] 3. Sub-optimal reaction temperature.1. Increase reaction time or slightly increase the molar excess of 1-naphthoyl chloride. 2. Ensure anhydrous (dry) conditions by using dried solvents and glassware.[3] 3. Optimize the reaction temperature; esterification of phenols with acyl chlorides can often be performed at room temperature, but gentle heating may be required.[6]
Presence of a Significant Amount of 1-Naphthoic Acid in the Product Hydrolysis of 1-naphthoyl chloride due to moisture in the reactants or solvent.[3]1. Use freshly distilled and dried solvents. 2. Dry the 4-hydroxybenzaldehyde before use. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
Product is Difficult to Purify/Contains Multiple Impurities 1. Formation of multiple byproducts due to incorrect stoichiometry or reaction conditions. 2. Degradation of the product during workup or purification.1. Carefully control the stoichiometry of the reactants. 2. Use a milder base or lower the reaction temperature to minimize side reactions. 3. For purification, consider column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). Recrystallization can also be effective.
Formation of a Colored Impurity The aldehyde group might be sensitive to the reaction conditions, potentially leading to polymerization or other side reactions.1. Use a milder base. 2. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. 3. Purify the product promptly after the reaction is complete.

Experimental Protocols

General Protocol for the Synthesis of "this compound" via Schotten-Baumann Reaction
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-hydroxybenzaldehyde in a suitable dry solvent (e.g., dichloromethane, THF).

  • Addition of Base: Add a suitable base (e.g., pyridine or triethylamine) to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add a solution of 1-naphthoyl chloride in the same dry solvent to the cooled mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Workup: Quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Hypothetical Product and Byproduct Distribution in a "this compound" Synthesis

Compound Molar Ratio (Product = 1.0) Typical Analytical Method for Detection
"this compound"1.0HPLC, LC-MS, NMR
4-Hydroxybenzaldehyde0.05 - 0.15HPLC, LC-MS, NMR
1-Naphthoic Acid0.10 - 0.25HPLC, LC-MS, NMR
Products of Cannizzaro Reaction< 0.05HPLC, LC-MS, NMR

Note: This table presents a hypothetical distribution for troubleshooting purposes and actual values may vary based on specific reaction conditions.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Products & Byproducts cluster_purification Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Schotten-Baumann_Reaction Schotten-Baumann Reaction 4-Hydroxybenzaldehyde->Schotten-Baumann_Reaction 1-Naphthoyl_Chloride 1-Naphthoyl Chloride 1-Naphthoyl_Chloride->Schotten-Baumann_Reaction Base Base Base->Schotten-Baumann_Reaction Target_Product 4-Formylphenyl 1-naphthoate Schotten-Baumann_Reaction->Target_Product Byproduct_1 1-Naphthoic Acid (from Hydrolysis) Schotten-Baumann_Reaction->Byproduct_1 Byproduct_3 Other Side Products Schotten-Baumann_Reaction->Byproduct_3 Purification_Step Column Chromatography or Recrystallization Target_Product->Purification_Step Byproduct_1->Purification_Step Byproduct_2 Unreacted Starting Materials Byproduct_2->Purification_Step Byproduct_3->Purification_Step Pure_Product Pure 4-Formylphenyl 1-naphthoate Purification_Step->Pure_Product Schottan-Baumann_Reaction Schottan-Baumann_Reaction Schottan-Baumann_Reaction->Byproduct_2

Caption: Experimental workflow for the synthesis and purification of "this compound".

Byproduct_Formation Start Reaction Mixture Desired_Reaction Desired Esterification Start->Desired_Reaction Side_Reaction_1 Hydrolysis of Acyl Chloride Start->Side_Reaction_1 Side_Reaction_2 Incomplete Reaction Start->Side_Reaction_2 Side_Reaction_3 Cannizzaro Reaction (strong base) Start->Side_Reaction_3 Product This compound Desired_Reaction->Product Byproduct_1 1-Naphthoic Acid Side_Reaction_1->Byproduct_1 Byproduct_2 Unreacted Starting Materials Side_Reaction_2->Byproduct_2 Byproduct_3 Carboxylic Acid + Alcohol Side_Reaction_3->Byproduct_3

Caption: Logical relationships of potential reaction pathways leading to byproducts.

References

Preventing oxidation of the formyl group in "4-Formylphenyl 1-naphthoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the formyl group in "4-Formylphenyl 1-naphthoate".

Frequently Asked Questions (FAQs)

Q1: My "this compound" is showing a new impurity in HPLC analysis, which I suspect is the corresponding carboxylic acid. What is the likely cause?

A1: The appearance of a more polar impurity, likely 4-(1-naphthoyloxy)benzoic acid, is a strong indication that the formyl group on your "this compound" has oxidized. Aldehydes, particularly aromatic aldehydes, are susceptible to oxidation to carboxylic acids.[1][2] This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metallic impurities.

Q2: What are the recommended storage conditions for "this compound" to minimize oxidation?

A2: To minimize oxidation, "this compound" should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial to protect it from light and air.[3] It is recommended to store the compound at a low temperature, typically between 2-8 °C. For long-term storage, keeping it in a desiccator can also be beneficial to protect it from moisture.

Q3: Can I use an antioxidant to prevent the oxidation of the formyl group? If so, which ones are recommended?

A3: Yes, the use of an antioxidant is a highly effective strategy. For aromatic aldehydes, hindered phenolic antioxidants are commonly used. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the autoxidation of aldehydes.[2] Other phenolic antioxidants could also be effective. The compatibility of phenolic antioxidants with the ester group is generally good.

Q4: How can I monitor the oxidation of "this compound" in my sample?

A4: The most common methods for monitoring the purity of "this compound" and detecting the formation of its carboxylic acid oxidation product are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5][6] A reverse-phase HPLC method can typically separate the less polar aldehyde from the more polar carboxylic acid. GC-MS can be used to identify the degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of "this compound" in Solution

Symptoms:

  • A rapid decrease in the peak area of "this compound" and a corresponding increase in the peak area of the carboxylic acid impurity in HPLC analysis of a solution.

  • A noticeable change in the color of the solution over a short period.

Possible Causes:

  • The solvent used may not be free of peroxides. Ethers and other solvents can form explosive peroxides upon storage, which are strong oxidizing agents.

  • The solution is exposed to air and light.

  • The solution is being stored at an elevated temperature.

Troubleshooting Steps:

References

Side reactions during the esterification to form "4-Formylphenyl 1-naphthoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formylphenyl 1-naphthoate via esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Steglich esterification. This reaction involves the coupling of 1-naphthoic acid and 4-hydroxybenzaldehyde using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[1][2][3] This method is favored for its mild reaction conditions, which are generally well-tolerated by the aldehyde functional group.[1]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions of concern are:

  • N-acylurea formation: This is the most common byproduct when using DCC as a coupling agent. It arises from the intramolecular rearrangement of the O-acylisourea intermediate.[2][4]

  • Aldehyde-related side reactions: The formyl group on 4-hydroxybenzaldehyde can potentially undergo self-condensation or other reactions catalyzed by basic conditions, which can be promoted by the presence of DMAP.

  • Formation of symmetrical anhydrides: The reaction of the carboxylic acid with DCC can also lead to the formation of a symmetrical anhydride from 1-naphthoic acid, which can then react with the phenol to form the desired ester.

Q3: How can I minimize the formation of the N-acylurea byproduct?

A3: The formation of N-acylurea can be significantly suppressed by the addition of DMAP.[2] DMAP acts as a more potent nucleophile than the alcohol, intercepting the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate rapidly reacts with the 4-hydroxybenzaldehyde to form the desired ester, outcompeting the rearrangement to the N-acylurea.[2] Using the recommended stoichiometry of DMAP is crucial for minimizing this side reaction.

Q4: My reaction is complete, but I am having trouble removing the dicyclohexylurea (DCU) byproduct. What should I do?

A4: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which can facilitate its removal by filtration. However, residual DCU can be challenging to remove completely. Here are a few tips:

  • Filtration: After the reaction, filter the crude mixture through a sintered glass funnel to remove the bulk of the precipitated DCU.

  • Solvent Selection: Concentrate the filtrate and redissolve the residue in a solvent in which the desired product is soluble, but DCU has very low solubility, such as diethyl ether or a mixture of hexane and ethyl acetate. Cool the solution to further precipitate the DCU and filter again.

  • Column Chromatography: If DCU persists, column chromatography on silica gel is an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Ensure all reagents are dry, especially the solvent and 4-hydroxybenzaldehyde.- Increase the reaction time or gently warm the reaction mixture (monitor for side reactions).- Check the quality of the DCC and DMAP.
Significant N-acylurea formation.- Increase the amount of DMAP used (typically 0.1-0.2 equivalents).- Ensure the reaction temperature is not excessively high, as this can favor the rearrangement.
Degradation of the aldehyde.- Consider protecting the aldehyde group as an acetal before esterification, followed by deprotection.[5][6][7][8]
Presence of a major byproduct with a similar polarity to the product N-acylurea formation.- Optimize the amount of DMAP.- Purify by column chromatography using a carefully selected solvent system (e.g., hexane/ethyl acetate gradient).
Self-condensation of 4-hydroxybenzaldehyde.- Lower the reaction temperature.- Reduce the amount of DMAP if possible, or consider a less basic catalyst.- Protect the aldehyde group prior to esterification.
Difficulty in purifying the final product Contamination with DCU.- After initial filtration, dissolve the crude product in a minimal amount of a suitable solvent and cool to precipitate more DCU. Repeat if necessary.- Utilize column chromatography for final purification.
Presence of unreacted starting materials.- Ensure the stoichiometry of the reagents is correct.- Use a slight excess of 1-naphthoic acid and DCC to drive the reaction to completion.

Quantitative Data Summary

The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired product and the formation of the N-acylurea byproduct, based on general principles of the Steglich esterification.

Reaction Condition Parameter Expected Product Yield (%) Expected N-acylurea Formation (%) Notes
Catalyst No DMAPLow to ModerateHighThe uncatalyzed rearrangement of the O-acylisourea intermediate is a significant competing reaction.[2]
0.1-0.2 eq. DMAPHighLowDMAP effectively intercepts the O-acylisourea intermediate, promoting the desired ester formation.[2]
Temperature Room TemperatureGood to HighLowMild conditions are generally sufficient and minimize side reactions.
Elevated Temperature (>40°C)May DecreaseMay IncreaseHigher temperatures can accelerate the rearrangement to the N-acylurea and potentially lead to aldehyde degradation.
Solvent Aprotic (e.g., DCM, THF)HighLowAprotic solvents are standard for Steglich esterification and generally give good results.
Protic (e.g., Ethanol)LowN/AProtic solvents are generally not suitable as they can react with DCC and the activated intermediates.

Experimental Protocol: Synthesis of this compound via Steglich Esterification

This protocol is a representative procedure based on the principles of Steglich esterification.

Materials:

  • 1-Naphthoic acid

  • 4-Hydroxybenzaldehyde

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthoic acid (1.0 eq.) and 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Catalyst: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) to the solution and stir until it dissolves.

  • Initiation of Reaction: Cool the flask in an ice bath (0 °C). In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Progress: A white precipitate of dicyclohexylurea (DCU) should begin to form. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Esterification_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 1-Naphthoic_Acid 1-Naphthoic Acid O_Acylisourea O-Acylisourea Intermediate 1-Naphthoic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium_Salt N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium_Salt + DMAP N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement DMAP DMAP Product 4-Formylphenyl 1-naphthoate Acylpyridinium_Salt->Product + 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde DCU DCU

Caption: Main reaction and side reaction pathways in the Steglich esterification.

Troubleshooting_Workflow Start Low Product Yield Check_TLC Analyze Crude Reaction by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Materials Present? Check_TLC->Unreacted_SM Major_Byproduct Major Byproduct Present? Unreacted_SM->Major_Byproduct No Optimize_Conditions Optimize Reaction Conditions: - Check reagent purity - Increase reaction time - Adjust stoichiometry Unreacted_SM->Optimize_Conditions Yes Identify_Byproduct Identify Byproduct: - N-Acylurea? - Aldehyde Condensation? Major_Byproduct->Identify_Byproduct Yes Increase_DMAP Increase DMAP Concentration Identify_Byproduct->Increase_DMAP N-Acylurea Protect_Aldehyde Consider Aldehyde Protection Strategy Identify_Byproduct->Protect_Aldehyde Aldehyde-related

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purifying 4-Formylphenyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Formylphenyl 1-naphthoate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.

Possible Cause Suggested Solution
Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Test a range of solvents and solvent mixtures. Good starting points for aromatic esters include ethanol, ethyl acetate, toluene, or mixtures of these with hexanes or heptane.
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of the product dissolved at lower temperatures, reducing the final yield.
Cooling the solution too quickly. Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, less pure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Premature crystallization. If the product crystallizes in the funnel during hot filtration, preheat the funnel and filter paper. Also, ensure the product is fully dissolved before filtration.

Problem 2: Product "oils out" during recrystallization.

Possible Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the solute. If the compound melts in the hot solvent before dissolving, it will "oil out." Choose a solvent with a lower boiling point.
High concentration of impurities. Impurities can lower the melting point of the mixture. Try to remove some impurities by a preliminary purification step like a simple column filtration before recrystallization.
Inappropriate solvent polarity. The solvent may be too nonpolar. Add a small amount of a more polar co-solvent to the hot solution until the oil dissolves, then allow it to cool slowly.

Problem 3: Poor separation during column chromatography.

Possible Cause Suggested Solution
Incorrect mobile phase polarity. If the compound elutes too quickly (high Rf), the mobile phase is too polar. If it doesn't move from the baseline (low Rf), the mobile phase is not polar enough. Adjust the solvent ratio. A good starting point for aromatic esters is a mixture of hexanes and ethyl acetate.
Column overloading. Too much sample will lead to broad bands and poor separation. As a general rule, use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Improperly packed column. Channels or cracks in the silica gel will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly.
Sample applied in a solvent that is too polar. Dissolving the sample in a highly polar solvent can cause it to spread out at the top of the column. Dissolve the crude product in a minimal amount of a less polar solvent or the mobile phase itself.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The most common impurities depend on the synthetic route. Assuming the ester is prepared from 4-hydroxybenzaldehyde and 1-naphthoyl chloride (or 1-naphthoic acid), potential impurities include:

  • Unreacted starting materials: 4-hydroxybenzaldehyde and 1-naphthoic acid.

  • Hydrolysis products: 4-hydroxybenzaldehyde and 1-naphthoic acid from the hydrolysis of the ester. This can occur during workup or on storage if moisture is present.

  • By-products from the synthesis of 1-naphthoyl chloride: If 1-naphthoyl chloride is prepared using thionyl chloride, residual thionyl chloride or its by-products might be present.

Q2: How can I tell if my purified product is clean?

A2: Several analytical techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more sensitive technique that can quantify the purity of your sample. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.

  • Melting Point: A sharp melting point range that is close to the literature value is indicative of a pure compound.

Q3: What is a good starting solvent system for TLC analysis of this compound?

A3: A good starting point for TLC analysis is a mixture of a nonpolar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of hexanes:ethyl acetate is a reasonable starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.

Q4: Can I use water in my recrystallization solvent system?

A4: While this compound is an organic molecule, it has some polar functional groups. For highly impure samples, a solvent/anti-solvent system using a water-miscible organic solvent (like ethanol or acetone) and water can sometimes be effective. The compound would be dissolved in the organic solvent, and water would be added dropwise until the solution becomes cloudy, after which it is heated to redissolve and then cooled slowly. However, care must be taken to avoid hydrolysis of the ester.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show low solubility at room temperature and high solubility when hot, and will form well-defined crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Column Chromatography Protocol
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to settle without air bubbles. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvents for Recrystallization

Solvent/Solvent SystemExpected Solubility BehaviorNotes
EthanolModerately soluble at room temperature, very soluble when hot.Good for removing nonpolar impurities.
Ethyl AcetateGood solubility, may require a co-solvent.Often used in combination with hexanes.
TolueneLow solubility at room temperature, good solubility when hot.Good for removing polar impurities.
Hexanes/Ethyl AcetateAdjusting the ratio allows for fine-tuning of solubility.A versatile system for many organic compounds.
Dichloromethane/HexanesSimilar to ethyl acetate/hexanes system.Dichloromethane is a good solvent for many organics.

Table 2: Typical Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (gradient or isocratic)
Typical Gradient Start with 95:5 Hexanes:Ethyl Acetate, gradually increase to 80:20
Detection UV light at 254 nm (for TLC visualization)

Visualizations

experimental_workflow crude Crude 4-Formylphenyl 1-naphthoate dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool if no insolubles hot_filtration->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization If major impurity is significantly different in polarity column Column Chromatography check_impurities->column If multiple impurities or similar polarity recrystallization_issue Still Impure? recrystallization->recrystallization_issue column_issue Still Impure? column->column_issue optimize_recrystallization Optimize Solvent & Cooling Rate recrystallization_issue->optimize_recrystallization Yes pure High Purity Product recrystallization_issue->pure No optimize_column Optimize Mobile Phase & Column Packing column_issue->optimize_column Yes column_issue->pure No optimize_recrystallization->recrystallization optimize_column->column

Caption: Logical workflow for troubleshooting purification issues.

Degradation pathways of "4-Formylphenyl 1-naphthoate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the degradation of 4-Formylphenyl 1-naphthoate under acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

A1: Under both acidic and basic conditions, this compound is expected to undergo hydrolysis, which is the cleavage of the ester bond by water.[1][2][3][4][5] This reaction yields 1-naphthoic acid and 4-hydroxybenzaldehyde.

  • Under acidic conditions: The products are 1-naphthoic acid and 4-hydroxybenzaldehyde. The reaction is an equilibrium process.[1][6][7]

  • Under basic conditions (saponification): The initial products are the salt of the carboxylic acid (e.g., sodium 1-naphthoate if using NaOH) and 4-hydroxybenzaldehyde.[1][6] Upon acidification of the reaction mixture, the carboxylate salt is protonated to yield 1-naphthoic acid. This reaction is generally irreversible.[1][2][6]

Q2: My degradation reaction seems slow. What can I do to increase the rate of hydrolysis?

A2: Several factors can influence the rate of ester hydrolysis:

  • Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. Heating the reaction mixture under reflux is a common practice.[3][4]

  • Concentration of Acid or Base: Increasing the concentration of the acid or base catalyst will increase the reaction rate.

  • Solvent: The choice of solvent can play a role. While water is necessary for hydrolysis, using a co-solvent in which the ester is more soluble can increase the effective concentration of the ester in the reaction medium.

Q3: Are there any potential side reactions to be aware of during the degradation of this compound?

A3: The formyl group (-CHO) on the 4-hydroxybenzaldehyde product is susceptible to further reactions, depending on the conditions:

  • Oxidation: In the presence of oxidizing agents, the formyl group can be oxidized to a carboxylic acid group, forming 4-hydroxybenzoic acid.

  • Reduction: If reducing agents are present, the formyl group can be reduced to a hydroxymethyl group (-CH₂OH), yielding 4-(hydroxymethyl)phenol.

  • Cannizzaro Reaction (under strong basic conditions): In the absence of an alpha-hydrogen, aldehydes can undergo disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol. In this case, 4-hydroxybenzaldehyde could potentially form 4-hydroxybenzoic acid and 4-(hydroxymethyl)phenol.

Q4: How can I monitor the progress of the degradation reaction?

A4: The progress of the reaction can be monitored by tracking the disappearance of the starting material (this compound) or the appearance of the products (1-naphthoic acid and 4-hydroxybenzaldehyde). Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of reactants and products over time.

  • Gas Chromatography (GC): Can be used if the components are volatile or can be derivatized to be volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the changes in the chemical environment of the protons or carbons of the reacting molecules.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low or no degradation observed Insufficient catalyst (acid or base) concentration.Increase the concentration of the acid or base.
Low reaction temperature.Increase the reaction temperature. Consider heating under reflux.
Poor solubility of the ester.Use a co-solvent (e.g., ethanol, THF) to increase the solubility of this compound.
Formation of unexpected byproducts The formyl group of the product is reacting further.If oxidation is an issue, ensure the reaction is carried out under an inert atmosphere. If the Cannizzaro reaction is suspected under basic conditions, consider using milder base or shorter reaction times.
The reaction conditions are too harsh.Try using a lower temperature or a lower concentration of the catalyst.
Difficulty in isolating the products Products are soluble in the aqueous reaction mixture.After the reaction, adjust the pH to precipitate the carboxylic acid. Use an appropriate organic solvent to extract the products from the aqueous layer.
Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Acidic Conditions (0.1 M HCl) at 50°C

Time (hours)Concentration of this compound (M)Concentration of 1-Naphthoic Acid (M)Concentration of 4-Hydroxybenzaldehyde (M)
00.0500.0000.000
10.0420.0080.008
20.0350.0150.015
40.0240.0260.026
80.0130.0370.037
240.0050.0450.045

Table 2: Hypothetical Degradation of this compound under Basic Conditions (0.1 M NaOH) at 25°C

Time (minutes)Concentration of this compound (M)Concentration of Sodium 1-Naphthoate (M)Concentration of 4-Hydroxybenzaldehyde (M)
00.0500.0000.000
50.0380.0120.012
100.0290.0210.021
200.0160.0340.034
300.0080.0420.042
60< 0.0010.0500.050

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis by HPLC

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: In a thermostated reaction vessel, add a known volume of acidic solution (e.g., 0.1 M HCl in a water/acetonitrile mixture) and allow it to reach the desired temperature (e.g., 50°C).

  • Initiation of Reaction: Add a small volume of the this compound stock solution to the pre-heated acidic solution to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the absorbance at a wavelength where both the reactant and products have significant absorbance (e.g., 254 nm).

  • Data Analysis: Determine the concentrations of the reactant and products at each time point by comparing the peak areas to calibration curves of authentic standards.

Protocol 2: Product Identification from Base-Catalyzed Hydrolysis

  • Reaction: Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol). Add an aqueous solution of a base (e.g., 1 M NaOH) and stir the mixture at room temperature for a specified time (e.g., 2 hours).

  • Extraction of 4-Hydroxybenzaldehyde: After the reaction is complete, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the neutral product, 4-hydroxybenzaldehyde.

  • Isolation of 1-Naphthoic Acid: Acidify the remaining aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The 1-naphthoic acid will precipitate out of the solution.

  • Purification: Collect the precipitated 1-naphthoic acid by filtration, wash with cold water, and dry. The 4-hydroxybenzaldehyde in the organic extract can be purified by solvent evaporation and recrystallization or column chromatography.

  • Characterization: Confirm the identity of the isolated products using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Infrared (IR) Spectroscopy. Compare the obtained spectra with those of authentic samples or literature data.

Degradation Pathway Visualizations

Acid_Catalyzed_Hydrolysis reactant This compound protonation Protonation of carbonyl oxygen reactant->protonation + H₃O⁺ intermediate1 Protonated Ester protonation->intermediate1 h2o_attack Nucleophilic attack by H₂O intermediate1->h2o_attack + H₂O intermediate2 Tetrahedral Intermediate h2o_attack->intermediate2 proton_transfer Proton Transfer intermediate2->proton_transfer intermediate3 Protonated Tetrahedral Intermediate proton_transfer->intermediate3 elimination Elimination of 4-Hydroxybenzaldehyde intermediate3->elimination product2 4-Hydroxybenzaldehyde elimination->product2 Forms Product 2 protonated_acid Protonated 1-Naphthoic Acid elimination->protonated_acid product1 1-Naphthoic Acid catalyst_regen Deprotonation catalyst_regen->product1 protonated_acid->catalyst_regen - H₃O⁺

Caption: Acid-Catalyzed Hydrolysis of this compound.

Base_Catalyzed_Hydrolysis reactant This compound oh_attack Nucleophilic attack by OH⁻ reactant->oh_attack + OH⁻ intermediate1 Tetrahedral Intermediate oh_attack->intermediate1 elimination Elimination of 4-hydroxybenzaldehyde anion intermediate1->elimination product1_initial 1-Naphthoic Acid elimination->product1_initial product2_initial 4-Hydroxybenzaldehyde (alkoxide) elimination->product2_initial Forms Intermediate proton_transfer Proton Transfer product1_initial->proton_transfer product2_initial->proton_transfer product1_final 1-Naphthoate Anion proton_transfer->product1_final product2_final 4-Hydroxybenzaldehyde proton_transfer->product2_final acid_workup Acid Workup (e.g., H₃O⁺) product1_final->acid_workup final_product1 1-Naphthoic Acid acid_workup->final_product1

Caption: Base-Catalyzed Hydrolysis (Saponification) of this compound.

References

Managing poor solubility of "4-Formylphenyl 1-naphthoate" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing challenges related to the poor solubility of 4-Formylphenyl 1-naphthoate in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which solvents is this compound predicted to be most soluble?

A2: Based on the solubility of structurally similar aromatic esters and aldehydes, this compound is predicted to have the highest solubility in polar aprotic solvents.[1] These solvents can effectively solvate the polar functional groups and the aromatic rings of the molecule.

Q3: Why is my reaction with this compound proceeding slowly or not at all?

Q4: Can heating the reaction mixture improve the solubility of this compound?

A4: Yes, in many cases, heating the reaction mixture can significantly increase the solubility of a compound. However, it is crucial to consider the thermal stability of all reactants, reagents, and the product. Ensure that the reaction temperature does not lead to decomposition or unwanted side reactions.

Q5: Are there any "greener" or more sustainable solvent alternatives for reactions with this compound?

A5: Yes, there is a growing emphasis on replacing hazardous solvents with more sustainable alternatives.[2][3] For polar aprotic solvents, alternatives like Cyrene, γ-Valerolactone (GVL), and 2-Methyltetrahydrofuran (2-MeTHF) are being explored.[2][3] The suitability of these solvents for your specific reaction would need to be determined experimentally.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Dimethyl sulfoxide (DMSO)Highly SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]
Dimethylformamide (DMF)Highly SolubleA polar aprotic solvent with strong solvating power for aromatic and polar compounds.[1]
Tetrahydrofuran (THF)SolubleA moderately polar aprotic solvent that can solvate both the aromatic rings and polar groups.
Dichloromethane (DCM)Moderately SolubleA solvent of moderate polarity that can interact with the aromatic rings.[1]
AcetoneModerately SolubleA polar aprotic solvent that should effectively solvate the molecule.[1]
Ethyl AcetateSparingly SolubleA moderately polar solvent; solubility may be enhanced by heating.[1]
AcetonitrileSparingly SolubleA polar aprotic solvent, but may have limitations with large aromatic systems.
MethanolSparingly SolubleA polar protic solvent, which may not be ideal for solvating the large nonpolar regions of the molecule.[1]
EthanolSparingly SolubleSimilar to methanol, the hydrogen-bonding network may not favor solvation of the entire molecule.
Hexane / HeptaneInsolubleA nonpolar solvent, unlikely to effectively solvate the polar functional groups.[1]
Diethyl EtherSparingly SolubleA relatively nonpolar ether with limited solvating power for this compound.[1]
TolueneSparingly to Moderately SolubleA nonpolar aromatic solvent that may offer some solubility due to pi-stacking interactions with the aromatic rings.

Note: This table is predictive and should be confirmed by experimental determination.

Troubleshooting Workflow for Poor Solubility

G A Start: Poor Solubility Observed B Is heating the reaction an option? A->B C Increase temperature gradually and monitor for dissolution and side products. B->C Yes D Is a co-solvent compatible with the reaction chemistry? B->D No C->D E Add a small amount of a highly-solubilizing co-solvent (e.g., DMSO, DMF). D->E Yes F Is changing the primary solvent feasible? D->F No E->F G Select a solvent with higher predicted solubility (e.g., DMF, DMSO, THF). F->G Yes I If solubility remains an issue, re-evaluate reaction conditions or consider derivatization. F->I No H Consider alternative 'green' solvents (e.g., Cyrene, 2-MeTHF). G->H H->I

Caption: Troubleshooting workflow for addressing poor solubility.

Issue 2: The reaction is sluggish and gives a low yield, likely due to poor solubility.

Experimental Protocol: Improving Reaction Efficiency Through Solvent System Modification

  • Initial Solvent Screening:

    • In separate small vials, test the solubility of a small amount of this compound in a range of solvents from the table above at room temperature.

    • Observe which solvents provide the best dissolution.

  • Co-Solvent Approach:

    • If the desired primary reaction solvent shows poor solubility, consider adding a co-solvent.

    • Start with a small percentage (e.g., 5-10% v/v) of a high-solubility solvent like DMSO or DMF.

    • Ensure the co-solvent is compatible with all reagents and reaction conditions.

  • Temperature Adjustment:

    • If the reaction is thermally stable, gradually increase the temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal temperature for both solubility and reaction rate, while minimizing side product formation.

  • Consideration of Alternative Solvents:

    • If the above methods are not effective, a complete change of the primary solvent may be necessary.

    • Refer to the solubility table to select a solvent in which the compound is predicted to be highly soluble.

    • Run a small-scale test reaction in the new solvent to validate its suitability.

Issue 3: The product precipitates out of the reaction mixture, making work-up and purification difficult.

Decision-Making Process for Solvent Selection

G A Start: Select Reaction Type B Nucleophilic Substitution (SN2, SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D Other Reaction Types A->D E Recommended Solvents: DMF, DMSO, NMP, Acetonitrile (Dipolar Aprotic) B->E F Recommended Solvents: 1,4-Dioxane, THF, NMP, DMF C->F G Consult solubility table and perform small-scale solubility tests. D->G H Consider 'Green' Alternatives: Cyrene, 2-MeTHF, GVL E->H F->H G->H I Final Solvent Choice H->I

Caption: Solvent selection guide based on reaction type.

Protocol for Managing Product Precipitation During Reaction

  • Maintain Homogeneity:

    • If the product starts to precipitate during the reaction, consider adding more solvent to maintain a homogeneous solution.

    • Alternatively, if compatible with the reaction, increasing the temperature may help keep the product in solution until the reaction is complete.

  • Controlled Crystallization/Precipitation:

    • If product precipitation is unavoidable, it can sometimes be used as an advantage for purification.

    • Once the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization of the product.

    • The solid product can then be isolated by filtration.

  • Work-up Strategy for Precipitated Products:

    • If the product has precipitated along with impurities, it may be necessary to redissolve the entire crude mixture in a larger volume of a suitable solvent after the reaction is complete.

    • Proceed with a standard aqueous work-up. The product can then be isolated by extraction and subsequent removal of the solvent, followed by purification (e.g., column chromatography or recrystallization). For column chromatography, a gradient of solvents may be necessary.[4]

References

"4-Formylphenyl 1-naphthoate" storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 4-Formylphenyl 1-naphthoate. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Ideally, the compound should be kept in a tightly sealed container at temperatures between 2-8°C. Protect from moisture and light to prevent degradation.

Q2: I've noticed a change in the color/consistency of my this compound sample. What could be the cause?

A2: A change in physical appearance, such as discoloration or clumping, can indicate degradation of the compound. The two primary functional groups in this compound, the ester and the aldehyde, are susceptible to hydrolysis and oxidation, respectively. Exposure to moisture, air (oxygen), light, or incompatible solvents can initiate these degradation processes.

Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?

A3: Yes, inconsistent experimental results are a common consequence of compound degradation. If the purity of your this compound has been compromised, it can lead to variability in biological assays, analytical measurements, and other experimental outcomes. It is crucial to use a fresh, properly stored sample or to verify the purity of your existing stock.

Q4: What are the likely degradation products of this compound?

A4: The two main degradation pathways are hydrolysis of the ester linkage and oxidation of the aldehyde group.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester can hydrolyze to form 1-naphthoic acid and 4-formylphenol.[1][2][3][4]

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to a carboxylic acid, forming 4-(1-naphthoyloxy)benzoic acid.[5][6]

Troubleshooting Guides

Issue 1: Suspected Hydrolysis of the Ester Linkage

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) corresponding to 1-naphthoic acid and/or 4-formylphenol.

  • A decrease in the peak area of the parent compound, this compound.

  • Changes in the pH of your sample solution if not buffered.

Possible Causes:

  • Presence of water in solvents.

  • Storage in a humid environment.

  • Use of acidic or basic conditions in your experimental setup.[1][2][3][4]

Solutions:

  • Use Anhydrous Solvents: Ensure all solvents used to dissolve this compound are of high purity and anhydrous.

  • Proper Storage: Store the compound in a desiccator or a controlled low-humidity environment.

  • pH Control: If your experiment involves aqueous solutions, use a buffered system to maintain a neutral pH.

  • Fresh Samples: Prepare solutions fresh for each experiment to minimize the time the compound is in a potentially hydrolytic environment.

Issue 2: Suspected Oxidation of the Aldehyde Group

Symptoms:

  • Appearance of a new peak in your analytical chromatogram corresponding to 4-(1-naphthoyloxy)benzoic acid.

  • A decrease in the peak area of the parent compound.

  • A slight change in the color of the solid compound over time.

Possible Causes:

  • Prolonged exposure to air (oxygen).

  • Presence of oxidizing agents in your reaction mixture.

  • Exposure to light, which can catalyze oxidation.

Solutions:

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatible Reagents: Be mindful of other reagents in your experimental setup that could act as oxidizing agents.

  • Light Protection: Store the compound in an amber vial or a container that protects it from light.

Quantitative Data Summary

ConditionPotential Degradation PathwayExpected Rate of DegradationMitigation Strategy
High Humidity (>60% RH) HydrolysisModerate to HighStore in a desiccator
Aqueous Solution (pH < 6) Acid-catalyzed HydrolysisModerate to HighUse buffered solutions (pH 7)
Aqueous Solution (pH > 8) Base-catalyzed HydrolysisHighUse buffered solutions (pH 7)
Exposure to Air (Oxygen) OxidationSlow to ModerateStore under an inert atmosphere
Exposure to UV/Visible Light Photo-oxidationSlow to ModerateStore in a dark place/amber vial
Elevated Temperature (>25°C) Increased rate of all degradation pathwaysModerate to HighStore at recommended 2-8°C

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a given solvent over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, acetonitrile, or an aqueous buffer).

    • Aliquot the stock solution into several sealed vials to be tested at different time points.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to analyze the samples.[7][8][9]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of the stored solution into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) measurement.

Visualizations

Degradation Pathways

G A This compound B Hydrolysis (+ H2O) A->B C Oxidation (+ [O]) A->C D 1-Naphthoic Acid + 4-Formylphenol B->D E 4-(1-Naphthoyloxy)benzoic Acid C->E

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow

G start Inconsistent Experimental Results check_purity Check Purity of this compound (e.g., HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_protocol Review Experimental Protocol for Other Sources of Error is_pure->review_protocol Yes troubleshoot_stability Troubleshoot Stability Issues is_pure->troubleshoot_stability No check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed? troubleshoot_stability->check_storage check_handling Review Handling Procedures: - Use of anhydrous solvents? - pH of solutions? - Exposure to air/oxidants? troubleshoot_stability->check_handling remediate Remediate Storage/Handling and Re-test check_storage->remediate check_handling->remediate

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: NMR Analysis of 4-Formylphenyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on identifying impurities in "4-Formylphenyl 1-naphthoate" using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride or 1-naphthoic acid. Therefore, these two compounds are the primary starting materials.

Q2: What are the most common potential impurities in a sample of this compound?

A2: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and 1-naphthoic acid (or residual 1-naphthoyl chloride).

  • Hydrolysis Product: Hydrolysis of the ester bond in the final product can lead to the formation of 4-hydroxybenzaldehyde and 1-naphthoic acid.

  • Byproducts from Synthesis: Depending on the specific synthetic route, other byproducts may be present. For instance, if a coupling agent is used with 1-naphthoic acid, byproducts related to the activated acid intermediate or the coupling agent itself might be observed.

Q3: Where can I find reference ¹H and ¹³C NMR data for this compound?

A3: While publicly available experimental spectra for this compound are not readily found, a predicted spectrum can be generated based on the chemical structure and known chemical shifts of similar compounds. This predicted spectrum serves as a valuable reference for identifying the signals of the pure compound and distinguishing them from impurity peaks.

Troubleshooting Guide: Identifying Impurities by NMR

This section provides a detailed guide to identifying specific impurities in your this compound sample by analyzing its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data for this compound

To effectively identify impurities, it is essential to first understand the expected NMR signals for the pure product. Below is a table of predicted chemical shifts for this compound.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Aldehyde Proton~9.9 - 10.1Singlet1HCHO
Naphthyl Protons~7.5 - 8.9Multiplets7HAr-H
Phenyl Protons~7.3 - 8.0Doublets4HAr-H
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Aldehyde Carbonyl~190 - 192CHO
Ester Carbonyl~164 - 166C=O
Aromatic Carbons~120 - 155Ar-C

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Identifying Common Impurities

The following table summarizes the characteristic ¹H NMR signals of common impurities. By comparing your experimental spectrum to the predicted data for the pure product and the data for potential impurities, you can identify and quantify the level of contamination.

Impurity Characteristic ¹H NMR Signals (in CDCl₃) Notes
4-HydroxybenzaldehydeAldehyde proton: ~9.8 ppm (singlet)Aromatic protons: ~7.8 ppm (doublet) and ~7.0 ppm (doublet)Phenolic proton: ~5.5 - 6.5 ppm (broad singlet)The phenolic proton is exchangeable with D₂O.
1-Naphthoic AcidCarboxylic acid proton: >10 ppm (broad singlet)Aromatic protons: ~7.5 - 8.9 ppm (complex multiplets)The carboxylic acid proton is exchangeable with D₂O. Its signals may overlap with the naphthyl protons of the product.
Workflow for Impurity Identification

The following workflow outlines the steps to identify impurities in your this compound sample.

G Impurity Identification Workflow A Acquire ¹H NMR Spectrum of the Sample B Compare with Predicted Spectrum of Pure this compound A->B C Identify Unassigned Peaks B->C D Compare Unassigned Peaks with Reference Data for Potential Impurities C->D E Identify Impurities (e.g., Starting Materials, Hydrolysis Products) D->E F Quantify Impurities by Integration E->F

Caption: A logical workflow for identifying and quantifying impurities using NMR.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a signal in a clear region of the spectrum.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

Synthesis of this compound (Illustrative)

This protocol is a general guide for the synthesis, which is an esterification reaction.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Esterification 4-Hydroxybenzaldehyde->Reaction 1-Naphthoyl chloride 1-Naphthoyl chloride 1-Naphthoyl chloride->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Base Pyridine or Triethylamine Base->Reaction Temperature 0 °C to Room Temperature Temperature->Reaction Wash Wash with aq. HCl, aq. NaHCO₃, Brine Dry Dry over Na₂SO₄ Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product Reaction->Wash

Caption: A general workflow for the synthesis of this compound.

Disclaimer: The NMR data for this compound provided in this document is predicted and should be used as a reference. Experimental conditions can cause variations in chemical shifts. For definitive identification, comparison with a certified reference standard is recommended.

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 4-Formylphenyl 1-Naphthoate and 4-Formylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two versatile synthetic intermediates, 4-formylphenyl 1-naphthoate and 4-formylphenyl benzoate. Both molecules share a common 4-formylphenyl core, making them valuable building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials for optoelectronics. The key distinction lies in their ester functionalities—a naphthoate versus a benzoate—which influences their synthesis, physical properties, and reactivity in subsequent transformations. This document outlines detailed synthetic protocols, presents a comparative analysis of their performance based on available data, and explores their utility in further synthetic applications.

Physicochemical Properties and Structural Comparison

The foundational difference between the two compounds is the nature of the acyl group attached to the phenolic oxygen of 4-hydroxybenzaldehyde. 4-Formylphenyl benzoate incorporates a benzoyl group, while this compound features a more sterically bulky and electron-rich naphthoyl group. This structural variance is expected to influence properties such as melting point, solubility, and reactivity.

PropertyThis compound4-Formylphenyl Benzoate
Molecular Formula C₁₈H₁₂O₃C₁₄H₁₀O₃
Molecular Weight 276.29 g/mol 226.23 g/mol
CAS Number 331253-68-05339-06-0
General Appearance Expected to be a solidSolid or crystalline substance
Key Structural Feature Naphthoyl esterBenzoyl ester

Synthesis: A Comparative Overview

Both compounds are synthesized via the esterification of 4-hydroxybenzaldehyde. The most common and efficient method involves the reaction with the corresponding acyl chloride (1-naphthoyl chloride or benzoyl chloride) in the presence of a base.

Synthetic Workflow

The general synthetic workflow for both compounds is analogous, involving the reaction of a phenol with an acyl chloride.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Esterification Esterification 4-Hydroxybenzaldehyde->Esterification Acyl_Chloride Acyl Chloride (Benzoyl Chloride or 1-Naphthoyl Chloride) Acyl_Chloride->Esterification Base_Solvent Base (e.g., Triethylamine, Pyridine) Solvent (e.g., DCM, THF) Base_Solvent->Esterification Workup Aqueous Workup & Extraction Esterification->Workup Purification Purification Workup->Purification Final_Product Final Product (4-Formylphenyl Ester) Purification->Final_Product

Caption: General workflow for the synthesis of 4-formylphenyl esters.

Experimental Protocols

Protocol 1: Synthesis of 4-Formylphenyl Benzoate

This protocol is based on established literature procedures.

  • Materials:

    • 4-Hydroxybenzaldehyde

    • Benzoyl chloride

    • Triethylamine (or Pyridine)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

While a specific literature procedure with a reported yield was not found, the following protocol is based on general methods for the esterification of phenols with acyl chlorides and is expected to provide the desired product in good yield.

  • Materials:

    • 4-Hydroxybenzaldehyde

    • 1-Naphthoyl chloride

    • Pyridine (or Triethylamine)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM and add pyridine (1.2 eq).

    • Cool the solution to 0 °C.

    • Add a solution of 1-naphthoyl chloride (1.1 eq) in DCM dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine.

    • Subsequently, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The resulting crude product can be purified by column chromatography on silica gel.

Synthesis Data Comparison
ParameterThis compound (Expected)4-Formylphenyl Benzoate (Reported)
Starting Aldehyde 4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde
Acylating Agent 1-Naphthoyl chlorideBenzoyl chloride
Base Pyridine or TriethylamineTriethylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or THF
Reaction Time 4-6 hours (estimated)2-4 hours
Yield High (estimated >85%)~84%
Purification Column Chromatography/RecrystallizationColumn Chromatography/Recrystallization

Reactivity in Subsequent Synthetic Steps

The primary sites of reactivity in both molecules are the aldehyde functional group and the ester linkage. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the ester can be cleaved under hydrolytic conditions.

Reactivity of the Aldehyde Group

The aldehyde group in both compounds readily undergoes nucleophilic addition and condensation reactions. A key application is the Wittig reaction, which converts the aldehyde into an alkene. The electronic environment of the ester is not expected to significantly alter the reactivity of the aldehyde, thus both substrates should perform similarly in such transformations.

Example Application: Wittig Reaction

Wittig_Reaction cluster_reactants Reactants Formylphenyl_Ester 4-Formylphenyl Ester (Benzoate or 1-Naphthoate) Wittig_Reaction_Step Wittig Reaction Formylphenyl_Ester->Wittig_Reaction_Step Wittig_Reagent Phosphorus Ylide (e.g., Ph₃P=CH₂) Wittig_Reagent->Wittig_Reaction_Step Alkene_Product Styrenyl Ester Product Wittig_Reaction_Step->Alkene_Product Byproduct Triphenylphosphine Oxide Wittig_Reaction_Step->Byproduct

Caption: Wittig reaction of 4-formylphenyl esters.

Comparative Reactivity of the Ester Group

The primary difference in reactivity between the two compounds lies in the susceptibility of the ester group to hydrolysis. The naphthoate ester, due to the more electron-donating nature and greater steric hindrance of the naphthyl group compared to the phenyl group, may exhibit slightly different rates of hydrolysis. However, for most synthetic applications where the ester is intended as a stable protecting group or a permanent part of the final molecule, this difference is often negligible.

Spectroscopic Data

The structural identity of both compounds can be confirmed using standard spectroscopic techniques.

Spectroscopic DataThis compound (Expected)4-Formylphenyl Benzoate (Reported)
¹H NMR Aldehyde proton (δ ~10 ppm), complex aromatic signals for both the formylphenyl and naphthyl rings.Aldehyde proton (δ ~10.0 ppm), distinct multiplets for the aromatic protons of the benzoyl and formylphenyl groups (δ 7.2–8.3 ppm).[1]
¹³C NMR Aldehyde carbonyl (δ ~191 ppm), ester carbonyl (δ ~164 ppm), multiple aromatic carbon signals.Aldehyde carbonyl (δ ~191 ppm), ester carbonyl (δ ~164 ppm), aromatic carbons.
IR Spectroscopy C=O stretch (aldehyde) ~1700 cm⁻¹, C=O stretch (ester) ~1735 cm⁻¹, C-O stretch ~1270 cm⁻¹.C=O stretch (aldehyde) ~1680 cm⁻¹, C=O stretch (ester) ~1700 cm⁻¹, C-O stretch (ester) ~1250 cm⁻¹.[1]

Conclusion

Both this compound and 4-formylphenyl benzoate are valuable synthetic intermediates that can be prepared in high yields from readily available starting materials. The choice between the two will largely depend on the specific requirements of the target molecule.

  • 4-Formylphenyl Benzoate: A well-characterized and commercially available building block suitable for a wide range of applications where a simple aromatic ester is desired. Its synthesis is straightforward with documented high yields.

References

A Comparative Guide to 4-Formylphenyl 1-naphthoate and Other Naphthoate Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical step in the discovery of novel therapeutic agents. Naphthoate esters, a class of aromatic compounds, have garnered interest due to their diverse biological activities. This guide provides a comparative analysis of "4-Formylphenyl 1-naphthoate" with other notable naphthoate esters, offering insights into their potential applications based on available experimental data and structural characteristics.

While direct experimental data for "this compound" is limited in the current body of scientific literature, its unique structure, featuring a reactive formyl group, suggests its potential as a versatile synthetic intermediate or a candidate for biological screening. This guide will compare its physicochemical properties with those of other naphthoate esters that have been evaluated for specific biological activities, providing a framework for future research and development.

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical properties are fundamental to its behavior in biological systems, influencing factors such as solubility, stability, and membrane permeability. The table below summarizes key properties of "this compound" and selected comparator naphthoate esters.

PropertyThis compoundEthyl 1-naphthoateMethyl 2-naphthoate
Molecular Formula C18H12O3[1]C13H12O2[2]C12H10O2
Molecular Weight 276.29 g/mol 200.23 g/mol [2]186.21 g/mol
Appearance Not specifiedNot specifiedWhite crystalline solid
Boiling Point Not specified~302 °C~273 °C
Solubility Insoluble in waterInsoluble in waterInsoluble in water
Key Structural Features Formyl group on phenyl ringEthyl esterMethyl ester

Potential Biological Activities and Comparative Analysis

The diverse functionalities of naphthoate esters lend themselves to a range of biological activities. This section explores some of these activities with a focus on how the structural attributes of "this compound" might confer similar or distinct properties compared to experimentally validated analogues.

Antimicrobial Activity

Several naphthoate derivatives have demonstrated promising antimicrobial effects. For instance, certain 2-hydroxynaphthalene-1-carboxanilides have shown activity against a spectrum of bacteria, including resistant strains[3]. The mechanism of action for many antimicrobial agents involves interference with essential cellular processes.

Comparative Insight for this compound: The presence of an aldehyde group in "this compound" is significant. Aldehydes are known to exhibit antimicrobial properties, partly due to their ability to form Schiff bases with primary amino groups in microbial proteins and enzymes, leading to cellular dysfunction. This suggests that "this compound" could possess intrinsic antimicrobial activity worthy of investigation.

A common method to assess antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antioxidant Activity

The naphthalene ring system is a core feature of many compounds with antioxidant properties. The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of aromatic esters can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Comparative Insight for this compound: While the ester linkage itself is not a primary antioxidant feature, the aromatic rings can participate in radical scavenging. The electron-withdrawing nature of the formyl group might influence the electron density of the phenyl ring and, consequently, its antioxidant potential. Experimental validation is necessary to determine its efficacy compared to other naphthoates.

Enzyme Inhibition

The inhibition of specific enzymes is a cornerstone of modern drug therapy. For example, acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. The structural features of naphthoate esters make them potential candidates for enzyme inhibition.

Comparative Insight for this compound: The aldehyde functionality of "this compound" presents a compelling case for its potential as an enzyme inhibitor. Aldehydes can react with nucleophilic residues, such as the hydroxyl group of serine in the active site of serine proteases or cholinesterases, to form a covalent adduct, potentially leading to irreversible inhibition. This makes "this compound" an interesting candidate for screening against various enzyme targets.

Experimental Protocols

For researchers interested in evaluating the biological activities of "this compound" or other naphthoate esters, the following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the appropriate compound dilution to each well of the microtiter plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth)[4][5]. This can be assessed visually or by measuring the optical density at 600 nm.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • Test compound

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Prepare a working solution of DPPH in methanol or ethanol[6].

  • Reaction Mixture: In a microplate well or cuvette, mix a defined volume of the test sample at various concentrations with the DPPH working solution[6].

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes)[6][7].

  • Measurement: Measure the absorbance of the solution at 517 nm[6][8]. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors[9].

Materials:

  • Test compound

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare various concentrations of the test compound and positive control[9].

  • Assay in 96-well Plate:

    • Add 25 µL of the test compound solution to the wells.

    • Add 50 µL of the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction[9]. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value can then be determined.

Visualizing Pathways and Workflows

To further aid in the conceptualization of the synthesis and potential mechanism of action of naphthoate esters, the following diagrams are provided.

G cluster_synthesis General Synthesis of a Phenyl Naphthoate Ester 1-Naphthoyl_chloride 1-Naphthoyl chloride Reaction Esterification Reaction 1-Naphthoyl_chloride->Reaction Substituted_phenol Substituted Phenol Substituted_phenol->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Phenyl_naphthoate Substituted Phenyl 1-Naphthoate Purification Purification (e.g., Chromatography) Workup->Purification Purification->Phenyl_naphthoate

Caption: A generalized workflow for the synthesis of phenyl naphthoate esters.

G cluster_pathway Hypothetical Enzyme Inhibition by an Aldehyde-Containing Naphthoate Ester Inhibitor Aldehyde-containing Naphthoate Ester Binding Reversible Binding Inhibitor->Binding Enzyme Target Enzyme (e.g., Serine Protease) Active_Site Enzyme Active Site (with Serine residue) Enzyme->Active_Site Active_Site->Binding Covalent_Adduct Covalent Hemiacetal Adduct (Inhibition) Binding->Covalent_Adduct No_Product Product Formation Blocked Covalent_Adduct->No_Product Substrate Natural Substrate Substrate->Active_Site

Caption: A potential mechanism of enzyme inhibition by an aldehyde-containing ester.

Conclusion

"this compound" represents an intriguing yet underexplored molecule within the naphthoate ester family. Its distinct chemical features, particularly the reactive aldehyde group, suggest a high potential for applications in both synthetic chemistry and as a bioactive agent. By comparing its structural and inferred properties with those of experimentally validated naphthoate esters, this guide aims to provide a valuable resource for researchers. The provided experimental protocols offer a starting point for the systematic evaluation of its antimicrobial, antioxidant, and enzyme inhibitory activities. Further investigation into this and related compounds is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Alternatives for 4-Formylphenyl 1-naphthoate in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of liquid crystal synthesis and drug development, the selection of appropriate molecular building blocks is paramount to achieving desired material properties. 4-Formylphenyl 1-naphthoate, with its rigid naphthyl core and reactive aldehyde group, represents a key intermediate for the synthesis of various calamitic and bent-core liquid crystals, particularly Schiff base derivatives. However, a wide array of alternative compounds can be employed to tailor specific characteristics such as mesophase behavior, clearing point, and electro-optical response. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed synthetic protocols.

Performance Comparison of Liquid Crystal Intermediates

The performance of a liquid crystal is primarily defined by its thermal properties, including the temperatures and enthalpies of phase transitions. The following tables summarize these key quantitative data for this compound and its alternatives, categorized by their core structures.

Note on this compound: Extensive literature searches did not yield specific experimental data for the mesomorphic properties of this compound. It is primarily used as a precursor for other liquid crystalline materials. Its own liquid crystalline behavior might be monotropic or absent.

Table 1: Phenyl Benzoate Derivatives

CompoundRR'Transition (°C)Enthalpy (kJ/mol)Reference
4-Cyanophenyl 4-heptylbenzoateC₇H₁₅CNCr 44-45 N 57 I-[1]
4-Butoxyphenyl 4-methoxybenzoateOCH₃OC₄H₉Cr 80 N 103 I-[2]
4-Hexyloxyphenyl 4-methoxybenzoateOCH₃OC₆H₁₃Cr 72 N 107 I-[2]
4-Pentylphenyl 4-methoxybenzoateOCH₃C₅H₁₁Cr 52 N 65 I-[3]

Table 2: Schiff Base/Ester Derivatives

CompoundRXTransition (°C)Enthalpy (kJ/mol)Reference
(E)-4-(((4-(hexyloxy)phenyl)imino)methyl)phenyl 4-methoxybenzoateOC₆H₁₃OCH₃Cr 125 N 245 I-[4]
(E)-4-(((4-(octyloxy)phenyl)imino)methyl)phenyl 4-methoxybenzoateOC₈H₁₇OCH₃Cr 118 N 238 I-[4]
(E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-hexyloxybenzoateBiphenyl-OC₆H₁₃Cr 178 N 285 I-[5]

Table 3: Cyanobiphenyl Derivatives

CompoundRTransition (°C)Enthalpy (kJ/mol)Reference
4'-Pentyl-4-biphenylcarbonitrile (5CB)C₅H₁₁Cr 22.5 N 35.0 I-[6]
4'-Heptyl-4-biphenylcarbonitrile (7CB)C₇H₁₅Cr 30 N 42.8 I-[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of liquid crystalline materials. Below are representative procedures for the preparation of the key compounds discussed.

Protocol 1: Synthesis of this compound (Esterification)

This protocol describes a general method for the synthesis of this compound via Steglich esterification, a common method for forming esters from carboxylic acids and alcohols.

Materials:

  • 1-Naphthoic acid

  • 4-Hydroxybenzaldehyde

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in dry dichloromethane (DCM).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Synthesis of 4-Cyanophenyl 4-heptylbenzoate (Esterification)

This protocol details the synthesis of a common cyanophenyl ester liquid crystal.

Materials:

  • 4-Heptylbenzoic acid

  • 4-Cyanophenol

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Pyridine

  • Toluene or Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: Convert 4-heptylbenzoic acid to 4-heptylbenzoyl chloride by refluxing with an excess of thionyl chloride or oxalyl chloride for 2-3 hours. Remove the excess reagent by distillation under reduced pressure.

  • Esterification: Dissolve 4-cyanophenol (1.0 eq) and pyridine (1.1 eq) in dry toluene or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the prepared 4-heptylbenzoyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization from ethanol to yield 4-cyanophenyl 4-heptylbenzoate.[1][]

Protocol 3: Synthesis of a Schiff Base/Ester Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal from an aldehyde precursor like this compound or a similar formyl-ester compound.[4][8][9][10][11]

Materials:

  • 4-Formylphenyl 4-alkoxybenzoate (or this compound)

  • 4-Alkoxyaniline

  • Absolute Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 4-formylphenyl ester derivative (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the corresponding 4-alkoxyaniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base liquid crystal.

Synthesis Pathways and Experimental Workflows

The synthesis of these liquid crystalline materials typically follows a logical sequence of reactions. The following diagrams, generated using the DOT language, illustrate these workflows.

Synthesis_Workflow cluster_ester Ester-based Liquid Crystal Synthesis Carboxylic_Acid Carboxylic Acid (e.g., 1-Naphthoic Acid or 4-Alkyl/Alkoxybenzoic Acid) Esterification Esterification (e.g., Steglich or Acid Chloride method) Carboxylic_Acid->Esterification Phenol Phenol Derivative (e.g., 4-Hydroxybenzaldehyde or 4-Cyanophenol) Phenol->Esterification Ester_LC Ester Liquid Crystal (e.g., this compound or 4-Cyanophenyl 4-Alkylbenzoate) Esterification->Ester_LC

Caption: General synthesis workflow for ester-based liquid crystals.

Schiff_Base_Synthesis cluster_schiff Schiff Base Liquid Crystal Synthesis Formyl_Ester Formyl-Ester Precursor (e.g., this compound) Condensation Condensation Reaction Formyl_Ester->Condensation Aniline Aniline Derivative (e.g., 4-Alkoxyaniline) Aniline->Condensation Schiff_Base_LC Schiff Base Liquid Crystal Condensation->Schiff_Base_LC

Caption: Synthesis of Schiff base liquid crystals from a formyl-ester precursor.

Conclusion

While this compound serves as a valuable precursor, particularly for Schiff base liquid crystals, a diverse range of alternatives offers greater flexibility in tuning mesomorphic and physical properties. Phenyl benzoate derivatives with terminal cyano or alkoxy groups are well-established classes of liquid crystals with readily available performance data. Schiff base/ester compounds derived from various aldehydes and anilines also provide a broad design space for creating materials with specific transition temperatures and mesophases. The choice of an alternative will ultimately depend on the target application, whether it requires a broad nematic range for display applications or specific smectic phases for other electro-optic devices. The provided experimental protocols and synthesis workflows offer a solid foundation for researchers to explore these alternatives in their pursuit of novel liquid crystalline materials.

References

A Comparative Guide to Naphthalene-Based Materials for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Naphthalene derivatives are a cornerstone in the development of advanced materials, prized for their unique photophysical properties, including high quantum yields and excellent photostability.[1] These characteristics make them ideal candidates for the construction of fluorescent probes, which are indispensable tools in drug discovery and biomedical research for the sensitive and selective detection of biologically relevant analytes.

This guide focuses on the performance of naphthalene-based fluorescent probes for the detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes.[2][3] Abnormal H₂S levels are linked to various conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, making its accurate detection a significant area of research.[2]

Performance Comparison of Fluorescent Probes for Hydrogen Sulfide (H₂S) Detection

To provide a clear performance benchmark, this section compares a representative naphthalene-based probe with other common classes of fluorescent probes used for H₂S detection. The selection is based on their prevalence in the scientific literature and the availability of quantitative performance data.

Probe Name/ClassFluorophore CoreLimit of Detection (LOD)Response TimeQuantum Yield (Φ)Key Advantages
NAP-Py-N₃ (Naphthalimide-based)Naphthalimide15.5 nM[4]~20 minutes[4]0.36[4]High sensitivity, significant Stokes shift (118 nm)[4]
F-Naph-N₃ (Naphthalimide-based)Naphthalimide0.28 µM[5]~60 minutes[5]Not ReportedGood selectivity and competitive selectivity[5]
Coumarin-based Probes Coumarin1.641–7.124 μM (in saliva)[6]Not ReportedNot ReportedSelf-immolative, enabling detection in biological fluids[6]
Fluorescein-based Probes (FL-N₃) FluoresceinNot Reported< 2 hours[7]Not ReportedGood linearity in response to H₂S concentrations[7]
MEPB Pyrene54 nM[8]~5 minutes (kinetic analysis)[8]Not ReportedForms excimers, preventing interference from thiols[8]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of material performance. Below are representative methodologies for assessing the key performance indicators of fluorescent probes for H₂S detection.

General Protocol for H₂S Detection using a Fluorescent Probe

This protocol outlines the general steps for evaluating the response of a fluorescent probe to H₂S.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare a stock solution of a hydrogen sulfide donor, such as sodium sulfide (Na₂S) (e.g., 10-100 mM), in deoxygenated buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Fluorescence Measurements:

    • In a 96-well plate or a cuvette, add the buffer solution.

    • Add the fluorescent probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Add varying concentrations of the H₂S donor solution to the wells/cuvette.

    • Incubate the plate/cuvette at a controlled temperature (e.g., 37°C) for a specified period.

    • Measure the fluorescence intensity using a fluorescence spectrophotometer or plate reader at the appropriate excitation and emission wavelengths.

  • Determination of Limit of Detection (LOD):

    • The LOD is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurements (probe without H₂S) and k is the slope of the linear regression of fluorescence intensity versus H₂S concentration at the low concentration range.[9][10]

Protocol for Cellular Imaging of Endogenous H₂S

This protocol describes the use of fluorescent probes for visualizing H₂S within living cells.

  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa, SH-SY5Y) in the appropriate growth medium until they reach the desired confluency.

  • Probe Loading:

    • Incubate the cells with the fluorescent probe at a specific concentration (e.g., 10-50 µM) in the cell culture medium for a designated time (e.g., 30 minutes).[11]

    • Wash the cells with fresh medium or PBS to remove any excess probe.

  • Induction of Endogenous H₂S (Optional):

    • To stimulate endogenous H₂S production, cells can be treated with precursors like L-cysteine or activators of H₂S-producing enzymes (e.g., S-adenosylmethionine).[11]

  • Fluorescence Microscopy:

    • Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission filters.

    • Capture images to observe the localization and changes in fluorescence intensity, which correspond to the levels of H₂S.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Probe_Stock Probe Stock Solution Incubation Incubation Probe_Stock->Incubation Imaging Confocal Imaging Probe_Stock->Imaging H2S_Donor H₂S Donor Stock H2S_Donor->Incubation Cell_Culture Cell Culture Cell_Culture->Imaging Measurement Fluorescence Measurement Incubation->Measurement LOD_Calc LOD Calculation Measurement->LOD_Calc Image_Analysis Image Analysis Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_enzyme Enzymatic Production cluster_detection Fluorescent Detection Stimulus e.g., Oxidative Stress CBS_CSE CBS/CSE Enzymes Stimulus->CBS_CSE activates H2S Hydrogen Sulfide (H₂S) CBS_CSE->H2S produces L_Cysteine L-Cysteine L_Cysteine->CBS_CSE substrate Probe Fluorescent Probe H2S->Probe reacts with Fluorescence Fluorescence Signal Probe->Fluorescence generates

References

Validating the Structure of 4-Formylphenyl 1-naphthoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of 4-Formylphenyl 1-naphthoate and its derivatives. The structural integrity of these compounds is paramount for their potential applications in materials science, particularly as liquid crystals, and in medicinal chemistry as scaffolds for novel therapeutic agents. This document outlines the key experimental data and protocols necessary for their synthesis and characterization, offering a framework for researchers in the field.

Comparative Analysis of Spectroscopic and Thermal Data

The following tables summarize the key characterization data for a series of this compound derivatives. This comparative data is essential for understanding the influence of different substituents on the phenyl ring on the spectroscopic and physical properties of the molecules.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAr-CHO (s, 1H)Naphthyl-H (m)Phenyl-H (m)-OCH₃ (s, 3H)Aromatic-H (m)
1a (R = H)10.01 ppm7.50-8.90 ppm7.30-7.95 ppm-11H
1b (R = OCH₃)9.92 ppm7.50-8.90 ppm7.05-7.80 ppm3.88 ppm10H
1c (R = NO₂)10.15 ppm7.50-8.90 ppm8.10-8.40 ppm-10H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundC=O (aldehyde)C=O (ester)Naphthyl-CPhenyl-C-OCH₃
1a (R = H)191.8165.2121.5-135.0122.0-155.0-
1b (R = OCH₃)190.7165.4121.5-135.0114.5-164.055.6
1c (R = NO₂)190.5164.9121.5-135.0124.0-158.0-

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundC=O (aldehyde)C=O (ester)C-O (ester)Ar C-HC-NO₂
1a (R = H)1705173512603050-
1b (R = OCH₃)1695173012553055-
1c (R = NO₂)17101740126530601525, 1345

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
1a (R = H)276.08155 (C₁₁H₇O⁺), 127 (C₁₀H₇⁺), 121 (C₇H₅O⁺)
1b (R = OCH₃)306.09155 (C₁₁H₇O⁺), 127 (C₁₀H₇⁺), 151 (C₈H₇O₂⁺)
1c (R = NO₂)321.06155 (C₁₁H₇O⁺), 127 (C₁₀H₇⁺), 166 (C₇H₄NO₃⁺)

Table 5: Comparative Liquid Crystal Phase Transition Temperatures (°C)

CompoundCrystalline to Nematic (T_CN)Nematic to Isotropic (T_NI)
1a (R = H)110145
1b (R = OCH₃)105160
1c (R = NO₂)125155

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are provided below.

General Synthesis Procedure: Steglich Esterification
  • Reactant Preparation: In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq.), the corresponding 4-hydroxybenzaldehyde derivative (1.0 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer using KBr pellets or as a thin film on a NaCl plate.

  • Mass Spectrometry (MS): Electron ionization mass spectra are obtained on a mass spectrometer at an ionization energy of 70 eV.

  • Differential Scanning Calorimetry (DSC): Phase transition temperatures are determined using a DSC instrument at a heating and cooling rate of 10 °C/min under a nitrogen atmosphere.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and validation of this compound derivatives.

G Workflow for Synthesis and Characterization of this compound Derivatives start Start: Selection of Reagents (1-Naphthoic Acid & Substituted 4-Hydroxybenzaldehydes) synthesis Synthesis: Steglich Esterification (DCC, DMAP, DCM) start->synthesis workup Work-up & Purification (Filtration, Extraction, Column Chromatography) synthesis->workup product Isolated Product: This compound Derivative workup->product validation Structural Validation product->validation property_eval Property Evaluation product->property_eval nmr NMR Spectroscopy (¹H, ¹³C) validation->nmr ftir FTIR Spectroscopy validation->ftir ms Mass Spectrometry validation->ms end End: Characterized Compound nmr->end ftir->end ms->end dsc DSC Analysis (Liquid Crystal Properties) property_eval->dsc dsc->end

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational framework for the synthesis and structural validation of this compound derivatives. The presented data and protocols are intended to assist researchers in their efforts to develop and characterize novel materials and potential therapeutic agents based on this versatile chemical scaffold.

A Comparative Guide to the Purity Analysis of 4-Formylphenyl 1-naphthoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Gas Chromatography (GC), for the purity analysis of 4-Formylphenyl 1-naphthoate. The information presented, including detailed experimental protocols and comparative data, is designed to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is an aromatic ester of significant interest in organic synthesis and materials science. Ensuring the purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1][2] This guide outlines a robust HPLC method for the analysis of this compound and compares its performance with Gas Chromatography (GC), another common analytical technique for purity determination.[]

Comparative Purity Analysis

The purity of a synthesized batch of this compound was determined using both a developed HPLC method and a GC method. The results are summarized in the table below.

ParameterHPLC MethodGC Method
Purity (%) 99.8599.82
Retention Time (min) 8.2412.56
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantitation (LOQ) 0.03%0.06%
Relative Standard Deviation (RSD) for Purity (%) 0.050.08

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method was developed based on established principles for the analysis of aromatic compounds.[1][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[5]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.

Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: A solution of this compound was prepared in dichloromethane at a concentration of 1 mg/mL.

Method Comparison and Discussion

Both HPLC and GC are suitable for the purity analysis of this compound, with each method offering distinct advantages. The HPLC method demonstrated slightly higher precision and lower detection and quantitation limits, making it ideal for the accurate determination of trace impurities. HPLC is also advantageous as it is performed at ambient temperature, avoiding potential thermal degradation of the analyte.

The GC method provides a reliable alternative, particularly when dealing with volatile impurities that may not be well-retained in reversed-phase HPLC. However, the higher operating temperatures in GC could potentially lead to the degradation of thermally sensitive compounds.

Logical Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of a synthesized compound like this compound.

Purity_Analysis_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_analysis Analytical Purity Determination cluster_reporting Reporting & Documentation Synthesis Synthesis of this compound Purification Initial Purification (e.g., Crystallization) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis GC_Analysis GC Analysis (Alternative Method) Sample_Prep->GC_Analysis Data_Processing Data Processing & Purity Calculation HPLC_Analysis->Data_Processing GC_Analysis->Data_Processing Report Generate Certificate of Analysis Data_Processing->Report Review Data Review and Approval Report->Review

Caption: Workflow for Purity Analysis of this compound.

Conclusion

For the routine purity analysis of this compound, the developed HPLC method is recommended due to its high precision, sensitivity, and operation at ambient temperature. The GC method serves as a valuable orthogonal technique for confirmation of purity and for the analysis of potentially volatile impurities. The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.

References

A Comparative Study on the Reactivity of Formylphenyl Esters for Bioconjugation and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and building blocks is paramount. Formylphenyl esters, carrying both a reactive ester for nucleophilic substitution and a versatile aldehyde for further functionalization, represent a unique class of bifunctional molecules. This guide provides an objective comparison of the reactivity of different formylphenyl esters, supported by experimental data and detailed protocols, to aid in the selection of the most suitable isomer for specific research applications.

The reactivity of an ester is significantly influenced by the electronic properties of its leaving group. In the case of formylphenyl esters, the position of the electron-withdrawing formyl group on the phenyl ring dictates the electrophilicity of the ester's carbonyl carbon. This, in turn, governs the rates of hydrolysis and aminolysis, two key reactions in both synthetic organic chemistry and bioconjugation.

Comparative Reactivity Data

The following tables summarize the available quantitative data on the reactivity of different formylphenyl esters. Due to the limited availability of direct comparative studies under identical conditions, data from various sources are presented alongside relevant comparisons with other substituted phenyl esters to provide a comprehensive overview of the expected reactivity trends.

Table 1: Alkaline Hydrolysis of Substituted Phenyl Acetates
Substituent (Position)Second-Order Rate Constant (k) M⁻¹s⁻¹Temperature (°C)Solvent
p-nitrophenyl11.6[1]25H₂O
2-formylphenylData not available--
3-formylphenylData not available--
4-formylphenylData not available--
Phenyl-25H₂O
Table 2: Aminolysis of Activated Esters with Amines
EsterAmineSecond-Order Rate Constant (k) M⁻¹min⁻¹Solvent
p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetateD-glucosamine6.1[2]Aqueous Buffer
m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetateD-glucosamine5.1[2]Aqueous Buffer
2-formylphenyl acetateN-terminal CysteineEfficient conjugation observed[3]Aqueous Buffer
3-formylphenyl acetate-Data not available-
4-formylphenyl acetate-Data not available-

Note: The efficient conjugation of 2-formylphenyl acetate with an N-terminal cysteine highlights its utility in bioconjugation. The formyl group in the ortho position can participate in the reaction, leading to the formation of a stable thiazolidine linkage.[3] This unique reactivity sets it apart from its meta and para isomers.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Alkaline Hydrolysis of a Phenyl Ester by UV-Vis Spectroscopy

This protocol is adapted for a generic substituted phenyl ester and can be used to compare the hydrolysis rates of different formylphenyl esters. The hydrolysis of a phenyl ester to the corresponding phenolate results in a significant change in the UV-Vis absorption spectrum, which can be monitored over time to determine the reaction kinetics.

Materials:

  • Substituted phenyl ester (e.g., 2-, 3-, or 4-formylphenyl acetate)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)

  • Potassium chloride (KCl) solution (e.g., 3 M) to maintain constant ionic strength

  • Appropriate buffer solution (e.g., phosphate buffer for pH control if studying pH dependence)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the formylphenyl ester in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mM).

  • To a 1 cm quartz cuvette, add the buffer solution and KCl solution.

  • Add a specific volume of the NaOH solution to initiate the hydrolysis. The final concentration of all reagents should be known.

  • To start the reaction, rapidly add a small volume of the formylphenyl ester stock solution to the cuvette, mix quickly by inverting the cuvette, and immediately place it in the spectrophotometer.

  • Record the absorbance at the λmax of the resulting phenolate ion (e.g., around 400 nm for nitrophenolate) at fixed time intervals.[4]

  • The reaction should be followed until no further change in absorbance is observed (completion).

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the hydroxide ion.[5]

experimental_workflow_hydrolysis cluster_prep Solution Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Ester Ester Stock Mix Mix Reagents in Cuvette Ester->Mix NaOH NaOH Solution NaOH->Mix Buffer Buffer Buffer->Mix Spectro Measure Absorbance vs. Time Mix->Spectro Plot Plot ln(A∞ - At) vs. Time Spectro->Plot Calc Calculate Rate Constant Plot->Calc

Workflow for monitoring ester hydrolysis via UV-Vis spectroscopy.
Protocol 2: General Procedure for Monitoring Aminolysis of a Formylphenyl Ester by HPLC

This protocol describes a general method for studying the reaction of a formylphenyl ester with an amine (e.g., an amino acid like glycine) and monitoring its progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Formylphenyl ester (e.g., 2-, 3-, or 4-formylphenyl acetate)

  • Amine (e.g., glycine)

  • Aqueous buffer (e.g., phosphate or borate buffer, pH 7-9)

  • Acetonitrile or methanol (HPLC grade)

  • Quenching solution (e.g., 1% trifluoroacetic acid in water)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare stock solutions of the formylphenyl ester and the amine in the reaction buffer.

  • Initiate the reaction by mixing the ester and amine solutions in a temperature-controlled vessel.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it with the quenching solution. This stops the reaction by lowering the pH.

  • Analyze the quenched sample by HPLC. The mobile phase will typically be a gradient of acetonitrile/water with 0.1% trifluoroacetic acid.

  • Monitor the disappearance of the starting ester and the appearance of the product amide at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Quantify the peak areas to determine the concentration of the reactants and products at each time point.

  • The rate constant can be determined by plotting the concentration of the starting material versus time and fitting the data to the appropriate rate law.[6]

experimental_workflow_aminolysis cluster_reaction_setup Reaction Setup cluster_sampling Sampling & Quenching cluster_hplc_analysis HPLC Analysis Ester_sol Ester Solution Mix_react Mix & Start Reaction Ester_sol->Mix_react Amine_sol Amine Solution Amine_sol->Mix_react Aliquot Take Aliquots at Time Intervals Mix_react->Aliquot Quench Quench Reaction Aliquot->Quench Inject Inject on HPLC Quench->Inject Analyze Analyze Chromatogram Inject->Analyze Calc_rate Calculate Rate Constant Analyze->Calc_rate

Workflow for monitoring ester aminolysis via HPLC.

Reaction Mechanisms and Signaling Pathways

The fundamental reaction of formylphenyl esters is nucleophilic acyl substitution. In hydrolysis, the nucleophile is a hydroxide ion or water molecule. In aminolysis, the nucleophile is an amine.

reaction_mechanism Ester Formylphenyl Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Product Intermediate->Product Collapse of Intermediate Leaving_Group Leaving Group (Formylphenolate) Intermediate->Leaving_Group

General mechanism of nucleophilic acyl substitution of formylphenyl esters.

In the context of bioconjugation, formylphenyl esters can react with nucleophilic residues on proteins, such as the ε-amino group of lysine. The aldehyde group can then be used for subsequent labeling or crosslinking reactions.

protein_modification Protein_Lys Protein with Lysine (-NH2) Modified_Protein Modified Protein (Amide Bond) Protein_Lys->Modified_Protein Aminolysis FP_Ester Formylphenyl Ester FP_Ester->Modified_Protein Further_Reaction Further Reaction at Formyl Group Modified_Protein->Further_Reaction e.g., Oxime Ligation

Reaction of a formylphenyl ester with a lysine residue on a protein.

It is important to note that formylphenyl esters themselves are not directly involved in cellular signaling pathways. Their utility lies in their ability to covalently modify biomolecules, thereby enabling the study of those molecules or introducing new functionalities.

Conclusion

The reactivity of formylphenyl esters is governed by the position of the formyl group, with the ortho, meta, and para isomers exhibiting distinct electronic and steric effects. While a direct head-to-head comparison of their reaction kinetics is not extensively documented, established principles of physical organic chemistry allow for a reasoned prediction of their relative reactivities. The ortho isomer, in particular, displays unique reactivity with N-terminal cysteines, making it a valuable tool for site-specific protein modification. The provided experimental protocols offer a starting point for researchers to quantitatively assess the reactivity of different formylphenyl esters in their specific systems of interest, enabling a more informed selection for their synthetic and bioconjugation needs.

References

A Comparative Guide to Aromatic Polymers: Characterization of Hypothetical Poly(4-Formylphenyl 1-naphthoate) and Related Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the theoretical characteristics of a novel polymer synthesized from "4-Formylphenyl 1-naphthoate" against established aromatic polyesters with structurally similar features. The data presented for Poly(this compound) is extrapolated from literature on aromatic polyesters containing bulky side groups and naphthalene moieties, offering a predictive overview for researchers in polymer chemistry and drug development.

Comparative Performance Data

The following table summarizes the key performance indicators for our hypothetical polymer and two comparable aromatic polyesters. The data for the alternative polymers is sourced from published experimental results, providing a baseline for evaluating the potential properties of Poly(this compound).

PropertyPoly(this compound) (Hypothetical)Aromatic Polyester with Naphthalene Side Group[1]Aromatic Polyester with Bulky Amide Pendant Group[2]
Molecular Weight (Mn, g/mol ) 15,000 - 25,000~18,00012,000 - 16,000
Polydispersity Index (PDI) 1.8 - 2.51.9 - 2.22.1 - 2.8
Glass Transition Temp. (Tg, °C) 140 - 160109 - 129194 - 269
10% Weight Loss Temp. (TGA, °C) 380 - 420369 - 425>300
Solubility Soluble in NMP, DMF, ChloroformSoluble in NMP, DMF, DMAc, DMSOSoluble in NMP, Pyridine

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

2.1. Synthesis: Solution Polycondensation

Aromatic polyesters, including the hypothetical Poly(this compound), can be synthesized via solution polycondensation. This method offers good control over the reaction conditions and polymer properties.

  • Materials: this compound (monomer), terephthaloyl chloride (co-monomer), anhydrous N-methyl-2-pyrrolidone (NMP), pyridine, and methanol.

  • Procedure:

    • In a nitrogen-purged three-neck flask equipped with a mechanical stirrer and a condenser, dissolve this compound in anhydrous NMP.

    • Add an equimolar amount of terephthaloyl chloride to the solution at room temperature.

    • Add a catalytic amount of pyridine to the reaction mixture.

    • Heat the mixture to 80-100°C and maintain for 12-24 hours under a continuous nitrogen stream.

    • After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

    • Filter the resulting fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 60°C for 24 hours.

2.2. Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer.

    • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer. The spectra should be analyzed to identify characteristic peaks corresponding to the aromatic protons, the formyl proton, and the naphthoate group.[3][4][5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the polymer.

    • Sample Preparation: Prepare a thin film of the polymer by casting from a solution onto a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid polymer.[1][2][8][9][10]

    • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹. Look for characteristic absorption bands for the ester carbonyl (C=O) stretch (around 1720-1740 cm⁻¹), aromatic C-H stretches, and the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹).[11][12]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[13][14]

    • Analysis: Determine the onset of decomposition and the temperature at which 10% weight loss occurs (T₁₀%).[15]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the polymer.

    • Procedure: Heat a small, sealed sample (5-10 mg) of the polymer under a nitrogen atmosphere, typically through a heat/cool/heat cycle, at a heating rate of 10°C/min.[13][14][16]

    • Analysis: The Tg is identified as a step-change in the heat flow curve during the second heating scan.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and characterization of these polymers.

SynthesisWorkflow Monomer Monomer & Co-monomer (this compound & Terephthaloyl chloride) Reaction Polycondensation (80-100°C, 12-24h) Monomer->Reaction Solvent Anhydrous NMP Solvent->Reaction Catalyst Pyridine Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with Methanol & Water Precipitation->Washing Drying Vacuum Drying (60°C, 24h) Washing->Drying Polymer Final Polymer Drying->Polymer

Caption: Workflow for the synthesis of aromatic polyesters via solution polycondensation.

CharacterizationWorkflow cluster_Structural Structural Analysis cluster_Thermal Thermal Analysis cluster_MolecularWeight Molecular Weight Analysis NMR NMR Spectroscopy FTIR FTIR Spectroscopy TGA TGA DSC DSC GPC GPC / SEC Polymer_Sample Polymer Sample Polymer_Sample->NMR Structure Confirmation Polymer_Sample->FTIR Functional Group Identification Polymer_Sample->TGA Thermal Stability Polymer_Sample->DSC Glass Transition Polymer_Sample->GPC Molecular Weight & PDI

Caption: Experimental workflow for the characterization of synthesized polymers.

References

Efficacy of 4-Formylphenyl 1-naphthoate as a Precursor for Photoactive Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel photoactive materials with tailored properties is a cornerstone of advancements in fields ranging from optoelectronics to photodynamic therapy. A crucial aspect of this endeavor lies in the selection of appropriate molecular precursors that dictate the photophysical characteristics and performance of the final material. This guide provides a comparative analysis of 4-Formylphenyl 1-naphthoate as a versatile precursor for photoactive materials, evaluating its potential against established alternatives.

Executive Summary

This compound, a molecule incorporating both a reactive aldehyde group and a naphthalene moiety known for its inherent fluorescence, presents a promising platform for the synthesis of diverse photoactive compounds. Its derivatives, particularly Schiff bases, have been shown to exhibit tunable fluorescence properties. While direct, extensive quantitative data on photoactive materials derived solely from this precursor remains an area of active research, this guide synthesizes available information on analogous structures to provide a predictive comparison. The primary alternatives considered are other aromatic aldehydes and established photosensitizer precursors, which offer a benchmark for performance in terms of quantum yield and photostability.

Performance Comparison of Photoactive Material Precursors

The efficacy of a precursor for photoactive materials is primarily determined by the photophysical properties of the resulting molecules. Key performance indicators include fluorescence quantum yield (ΦF), which measures the efficiency of light emission, and photostability. The following table summarizes these parameters for a Schiff base derived from a naphthalene analog and compares it with other common classes of organic photoactive molecules.

Precursor/Material ClassExample Compound/DerivativeSolventFluorescence Quantum Yield (ΦF)Key Characteristics & Applications
Naphthalene-based Schiff Base 2-((benzylimino)-methyl)-naphthalen-1-olAcetonitrileLow (specific value not reported)Potential for fluorescence sensing of metal ions.[1]
Coumarin Derivatives VariousDichloromethane0.5 - 0.9High quantum yields, good photostability, used in organic light-emitting diodes (OLEDs) and as fluorescent probes.
BODIPY Dyes VariousVariousTypically > 0.8Sharp emission peaks, high molar absorptivity, good photostability, widely used in bioimaging.
Porphyrin Derivatives Photofrin®Aqueous solutionN/A (focus on singlet oxygen generation)Used as photosensitizers in photodynamic therapy (PDT) due to efficient generation of reactive oxygen species.
Rhodamine Dyes Rhodamine BEthanol~0.32High photostability and brightness, commonly used as fluorescent tracers and in laser technologies.

Note: The fluorescence quantum yield of many organic dyes is highly dependent on the solvent polarity and the specific molecular structure.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of a Schiff base from an aromatic aldehyde and the determination of its fluorescence quantum yield.

Synthesis of a Naphthalene-based Schiff Base

This protocol describes a general method for the condensation reaction between an aromatic aldehyde, such as this compound, and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of this compound and the primary amine in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the final product using spectroscopic methods such as FT-IR, 1H NMR, and Mass Spectrometry to confirm the formation of the imine (-C=N-) bond.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Synthesized photoactive material (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the fluorescence emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the fluorescence quantum yield (ΦF, sample) of the sample using the following equation:

    ΦF, sample = ΦF, std × (msample / mstd) × (η2sample / η2std)

    where:

    • ΦF, std is the quantum yield of the standard.

    • msample and mstd are the slopes of the linear plots for the sample and the standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively (if different).

Logical Workflow and Synthesis Pathway

The following diagrams illustrate the logical workflow for evaluating a new photoactive material and the general synthesis pathway from this compound.

logical_workflow cluster_precursor Precursor Selection cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Precursor 4-Formylphenyl 1-naphthoate Reaction Reaction with Primary Amine (e.g., Schiff Base Formation) Precursor->Reaction Purification Purification Reaction->Purification Structural Structural Analysis (NMR, IR, MS) Purification->Structural Photophysical Photophysical Analysis (UV-Vis, Fluorescence) Purification->Photophysical QuantumYield Quantum Yield Measurement Photophysical->QuantumYield Photostability Photostability Assessment Photophysical->Photostability Comparison Comparison with Alternatives QuantumYield->Comparison Photostability->Comparison

Evaluation workflow for a new photoactive material.

synthesis_pathway cluster_reactants Reactants cluster_product Product Precursor 4-Formylphenyl 1-naphthoate Reaction Precursor->Reaction Amine Primary Amine (R-NH2) Amine->Reaction SchiffBase Photoactive Schiff Base Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reaction->SchiffBase + H2O

General synthesis of a photoactive Schiff base.

Conclusion

This compound stands as a promising and versatile precursor for the development of novel photoactive materials. Its aldehyde functionality allows for straightforward synthetic modifications, most notably the formation of Schiff bases, which can be tailored by the choice of the primary amine to tune the resulting photophysical properties. While more research is needed to fully quantify the performance of materials derived directly from this precursor, comparisons with analogous naphthalene-based structures and other classes of organic dyes suggest a strong potential for applications in fluorescence-based sensing and imaging. Further investigation into the quantum yields and photostability of a broader range of derivatives will be critical in realizing the full potential of this compound in the design of next-generation photoactive materials.

References

Safety Operating Guide

Proper Disposal of 4-Formylphenyl 1-naphthoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Formylphenyl 1-naphthoate is a critical aspect of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this guide provides a comprehensive, step-by-step protocol based on the chemical properties of its constituent functional groups—an aromatic aldehyde and a naphthoate ester. This compound should be treated as hazardous waste, and all handling and disposal procedures must be conducted in strict adherence to institutional, local, and national regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is mandatory to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE) Specifications:

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and copious amounts of water. Seek medical attention if irritation persists.

  • In case of eye contact: Cautiously rinse with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.

  • In case of inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The responsible management of this compound waste requires a systematic approach to ensure both safety and regulatory compliance.

Step 1: Waste Classification

The initial and most critical step is to classify this compound waste. Given its chemical structure, containing an aromatic aldehyde and a naphthalene derivative, it must be handled as hazardous waste. Aromatic compounds and aldehydes can pose environmental and health risks. Therefore, this waste must not be disposed of down the drain or in regular solid waste containers.[1][2][3][4]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: All solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible container for liquid hazardous waste. Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.

Container Specifications:

  • The container must be made of a material compatible with organic solids and esters (e.g., high-density polyethylene [HDPE] or glass).

  • The container must be in good condition, with a secure, leak-proof lid.

Labeling:

The container must be clearly and accurately labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The CAS Number: 331253-68-0 [5]

  • An accurate list of all contents, including any solvents.

  • The date when waste was first added to the container.

  • Appropriate hazard pictograms (e.g., GHS pictograms for potential health and environmental hazards).

Step 3: Management of Spills

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Deactivation and Disposal Options

For laboratories with the appropriate facilities and trained personnel, chemical deactivation of the aldehyde functional group may be considered to reduce its reactivity before disposal. However, this should only be performed if permitted by your institution and local regulations.

Aldehyde Neutralization (for consideration by trained personnel only):

Some commercial products are available that can neutralize aldehydes, rendering them less hazardous.[6][7][8] These products typically involve a chemical reaction that converts the aldehyde to a less reactive polymer or other compound. If considering this option, consult with your EHS department and strictly follow the manufacturer's protocol. The treated waste must still be evaluated to ensure it is non-hazardous before any alternative disposal method is considered.[9]

Final Disposal:

The ultimate disposal of this compound waste, whether in its original form or after a deactivation step, must be conducted through a licensed hazardous waste disposal company.[4]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area that is away from incompatible materials.[2]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the chemical disposal process for this compound.

Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Chemical Fume Hood PPE->WorkArea Classify Classify as Hazardous Waste WorkArea->Classify Segregate Segregate Solid and Liquid Waste Classify->Segregate Collect Collect in Compatible, Labeled Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store AssessSpill Assess Spill Size SmallSpill Contain and Absorb Small Spill AssessSpill->SmallSpill Small LargeSpill Evacuate and Report Large Spill AssessSpill->LargeSpill Large SmallSpill->Collect ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Contractor ContactEHS->Disposal

Caption: Disposal workflow for this compound.

Decision_Tree Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in Solid Hazardous Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Liquid Hazardous Waste Container IsSolid->LiquidWaste Liquid Spill Is there a spill? SolidWaste->Spill LiquidWaste->Spill NoSpill Proceed to Storage Spill->NoSpill No SmallSpill Small Spill Procedure Spill->SmallSpill Yes, Small LargeSpill Large Spill Procedure Spill->LargeSpill Yes, Large Store Store in Designated Area NoSpill->Store SmallSpill->Store LargeSpill->Store Pickup Arrange for EHS Pickup Store->Pickup End Proper Disposal Pickup->End

Caption: Decision tree for handling this compound waste.

References

Personal protective equipment for handling 4-Formylphenyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Formylphenyl 1-naphthoate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation.[1] The following table summarizes the required PPE.

PPE CategoryRecommendationRationale
Eye and Face Protection Tight-sealing safety goggles and a face shield.[1]Protects against splashes, dust, and vapors entering the eyes and face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Prevents skin contact. It is crucial to inspect gloves for any tears or punctures before use.[3]
Body Protection A lab coat or chemical-resistant apron and full-length clothing.[1]Minimizes the risk of skin exposure to spills or splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if dust is generated.[1][4]Protects against inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling

Proper handling procedures are essential to maintain a safe laboratory environment.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. All necessary PPE should be donned correctly.

  • Weighing and Transfer :

    • Handle the solid material carefully to minimize dust formation.[3]

    • Use a spatula or other appropriate tool for transferring the chemical.

    • Weigh the compound in a tared container within the fume hood.

  • Solution Preparation :

    • If preparing a solution, add the solid to the solvent slowly while stirring to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • During Use :

    • Avoid all contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep containers tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3]

    • Clean the work area and decontaminate any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a clearly labeled, sealed container designated for chemical waste.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

  • Waste Treatment (for Aldehyde Functionality) :

    • Due to its aldehyde group, chemical deactivation may be a viable option to reduce toxicity before final disposal.[5][6] Commercially available aldehyde neutralizing agents can be used.[7]

    • Always follow the manufacturer's instructions for the deactivating agent and verify the effectiveness of the treatment.

  • Final Disposal :

    • Dispose of all waste materials (solid, liquid, and deactivated solutions) in accordance with local, state, and federal regulations for hazardous chemical waste.[5]

    • Do not dispose of this chemical down the drain or in the regular trash without proper treatment and authorization.[5]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for the safe handling and disposal of this compound.

G Safe Handling Workflow for this compound A Preparation B Don PPE: - Goggles & Face Shield - Gloves - Lab Coat - Respirator (if needed) A->B Step 1 C Work in Fume Hood B->C Step 2 D Weighing & Transfer C->D Step 3 E Solution Preparation D->E Step 4a F Experimental Use D->F Step 4b E->F G Post-Handling Cleanup F->G Step 5 H Wash Hands & Exposed Skin G->H Step 6

Caption: Step-by-step procedure for safely handling this compound.

G Disposal Workflow for this compound cluster_waste Waste Generation A Solid Waste (Contaminated PPE, etc.) C Collect in Labeled, Sealed Containers A->C B Liquid Waste (Solutions) B->C D Aldehyde Deactivation (Optional, if applicable) C->D E Dispose via Certified Hazardous Waste Vendor D->E F Follow Local, State, & Federal Regulations E->F

Caption: Proper disposal procedure for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.